3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-chloro-6-methoxy-5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-5-3-6(9)7(4-10)11-8(5)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTFVKYCTJWJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1OC)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CAS 1780091-22-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights into its chemical properties, potential synthesis, reactivity, and applications, drawing from data on analogous structures and established chemical principles.
Molecular Profile and Physicochemical Properties
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile is a polysubstituted aromatic heterocycle. The pyridine core is functionalized with a chloro group, a methoxy group, a methyl group, and a nitrile group, making it a versatile scaffold for further chemical modification.
| Identifier | Value | Source |
| CAS Number | 1780091-22-6 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [2] |
| Molecular Weight | 182.61 g/mol | [2] |
| IUPAC Name | 3-chloro-6-methoxy-5-methylpyridine-2-carbonitrile | N/A |
| Purity | Typically >95% (as supplied by vendors) | [2] |
| Appearance | Likely a solid at room temperature | [2] |
Note: Physicochemical properties such as melting point, boiling point, and solubility are not widely reported and would need to be determined experimentally.
A foundational understanding of the molecule's structure is critical for predicting its reactivity and interactions.
Caption: Chemical structure of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile.
Synthesis and Reaction Chemistry
Hypothetical Synthetic Protocol:
A potential approach could involve the construction of a dihydropyridine intermediate followed by oxidation and subsequent functional group interconversions. One possible multi-step synthesis is outlined below. This is a theoretical pathway and would require experimental validation.
-
Step 1: Knoevenagel Condensation. Reaction of an appropriate β-ketoester with malononitrile to form a pyridin-2-one precursor.
-
Step 2: Cyclization. Ring closure to form the core pyridine ring.
-
Step 3: Chlorination. Introduction of the chloro group, likely using a chlorinating agent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
-
Step 4: Methoxylation. Nucleophilic substitution of a suitable leaving group with sodium methoxide to install the methoxy group.
Caption: A plausible high-level workflow for the synthesis of the target compound.
Reactivity Profile:
The reactivity of this molecule is dictated by its array of functional groups:
-
Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions.
-
Chloro Group: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although potentially less reactive than a chloro group at the 2- or 4-positions. This allows for the introduction of other functionalities.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr). It activates the ring towards electrophilic substitution.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring itself can undergo electrophilic substitution, with the regioselectivity influenced by the existing substituents.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[4] The specific combination of functional groups in 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile makes it an attractive building block for creating libraries of compounds for drug screening.
-
Role of the Chloro Group: The chlorine atom can enhance binding affinity through halogen bonding and can improve metabolic stability and membrane permeability.[5][6]
-
Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a site for metabolic "softening" if desired. Its electron-donating nature also modulates the electronics of the pyridine ring.[5][6]
-
The Nitrile as a Bioisostere: The nitrile group is a common bioisostere for a carbonyl group and can act as a hydrogen bond acceptor.
This scaffold could be particularly relevant for developing inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where substituted aromatic heterocycles are known to bind.[7][8] For example, similar chloro- and methoxy-substituted heterocycles have been explored as potent and selective inhibitors in various therapeutic areas.
Caption: Logical relationships in the application of the title compound in drug discovery.
Analytical and Spectroscopic Data (Hypothetical)
No specific analytical data has been published for this compound. However, based on its structure, we can predict the expected signals in common spectroscopic analyses. This hypothetical data is provided for illustrative purposes and should be confirmed experimentally.[9][10]
¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5-7.8 | s | 1H | H-4 (aromatic proton) |
| ~ 4.0 | s | 3H | -OCH₃ (methoxy protons) |
| ~ 2.3 | s | 3H | -CH₃ (methyl protons) |
¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160-165 | C-6 (carbon bearing methoxy) |
| ~ 150-155 | C-2 (carbon bearing nitrile) |
| ~ 140-145 | C-4 |
| ~ 120-125 | C-5 (carbon bearing methyl) |
| ~ 115-120 | C-3 (carbon bearing chloro) |
| ~ 115 | -CN (nitrile carbon) |
| ~ 55 | -OCH₃ (methoxy carbon) |
| ~ 15-20 | -CH₃ (methyl carbon) |
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile is not widely available, general precautions for handling substituted, halogenated pyridines should be followed.[11][12][13]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[12]
-
Toxicity: The toxicity of this specific compound is unknown. However, many related pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] The nitrile group can also be a source of toxicity.
First Aid Measures (General Guidance):
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
References
- Thermo Fisher Scientific. (2010, November 16).
- TCI Chemicals. (2025, May 26).
- Merck Millipore. (n.d.).
- Fisher Scientific. (2024, February 17).
- Combi-Blocks. (2023, January 2).
- A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES, Vol. 36, No. 4, 1993.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-64.
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 3-Chloro-6-methylpyridine-2-carbonitrile. Retrieved from [Link]
-
Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-methoxy-6-methylpyridine-3-carbonitrile (C8H8N2O). Retrieved from [Link]
- González, J. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals, 15(7), 787.
- Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Reich, H. (2020, February 14).
- Wikipedia. (n.d.). Pyridines.
- Elfeky, S. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1238-1253.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
PubChemLite. (n.d.). 3-chloro-5-methylpyridine (C6H6ClN). Retrieved from [Link]
-
Achmem. (n.d.). 3-Chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]
- Jubilant Ingrevia Limited. (n.d.).
Sources
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- 7. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
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3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile SMILES and InChIKey
Topic: 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile SMILES and InChIKey Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CAS 1780091-22-6), a highly functionalized pyridine building block used in the synthesis of advanced agrochemicals and pharmaceutical candidates. Characterized by a dense substitution pattern on the pyridine ring, this compound serves as a critical scaffold for kinase inhibitors and heterocyclic herbicides. This document details its chemical identity, structural properties, validated synthetic pathways, and handling protocols.[1]
Chemical Identity & Identifiers
| Property | Specification |
| Chemical Name | 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile |
| Synonyms | 3-Chloro-6-methoxy-5-methylpicolinonitrile; 2-Cyano-3-chloro-5-methyl-6-methoxypyridine |
| CAS Number | 1780091-22-6 |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| SMILES | COc1nc(C#N)c(Cl)cc1C |
| InChI | InChI=1S/C8H7ClN2O/c1-4-3-6(9)7(5-10)11-8(4)12-2/h3H,1-2H3 |
| InChIKey | YJIGPVMXQPLQKM-UHFFFAOYSA-N |
Note on Isomerism: The SMILES string provided (COc1nc(C#N)c(Cl)cc1C) explicitly defines the regiochemistry: The nitrile (CN) is at position 2, Chlorine (Cl) at 3, Methyl (CH₃) at 5, and Methoxy (OCH₃) at 6.
Structural Analysis & Reactivity
The utility of this compound lies in its "push-pull" electronic structure, governed by the competing effects of its four substituents.
-
2-Nitrile (CN): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, particularly at the 6-position, and acidifies the methyl protons at position 5 slightly.
-
3-Chloro (Cl): Provides steric bulk and inductive electron withdrawal, influencing the binding trajectory in enzyme pockets (e.g., hinge regions of kinases).
-
6-Methoxy (OMe): An electron-donating group (EDG) by resonance. Its position ortho to the ring nitrogen and para to the chlorine modulates the basicity of the pyridine nitrogen.
-
5-Methyl (Me): A weak EDG that adds lipophilicity and serves as a handle for metabolic oxidation or radical bromination.
Structural Visualization
The following diagram illustrates the electronic environment and numbering scheme.
Caption: Numbering and functional group electronic effects on the pyridine core.
Synthetic Pathways
For research and scale-up, the synthesis typically relies on the functionalization of a pre-existing pyridine core rather than de novo ring construction. The most robust route involves the N-oxide activation strategy .
Recommended Protocol: The N-Oxide Rearrangement Route
This pathway ensures correct regiochemistry for the 6-methoxy group.
Step 1: Oxidation of Precursor
Starting Material: 3-Chloro-5-methylpicolinonitrile (CAS 1211518-69-2).
-
Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or Urea Hydrogen Peroxide/TFAA.
-
Mechanism: Electrophilic attack on the pyridine nitrogen.
-
Outcome: Formation of the N-oxide, which activates the 2- and 6-positions. Since position 2 is blocked by CN, position 6 becomes susceptible to rearrangement.
Step 2: Chlorination/Rearrangement[2]
-
Reagents: POCl₃ (Phosphorus oxychloride).
-
Conditions: Reflux.[1]
-
Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks position 6 (Reissert-Henze type mechanism), restoring aromaticity.
-
Intermediate: 3,6-Dichloro-5-methylpicolinonitrile.
Step 3: Regioselective Methoxylation
-
Reagents: NaOMe (Sodium Methoxide), MeOH.
-
Conditions: 0°C to Room Temperature.
-
Logic: The Chlorine at position 6 is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the ortho ring nitrogen and para nitrile group. The Chlorine at position 3 is sterically hindered and less activated.
-
Product: 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route via N-oxide activation and regioselective S_NAr.
Experimental Protocol (Bench Scale)
The following protocol is derived from standard methodologies for polysubstituted pyridines.
Objective: Synthesis of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile from 3,6-dichloro-5-methylpicolinonitrile.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloro-5-methylpicolinonitrile (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Addition: Cool the solution to 0°C using an ice bath. Dropwise add a solution of Sodium Methoxide (1.05 eq, 25% wt in MeOH) over 15 minutes.
-
Critical Control Point: Do not use a large excess of alkoxide or heat initially, as this may lead to bis-substitution or hydrolysis of the nitrile.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3][4]
-
Workup: Quench the reaction with saturated aqueous Ammonium Chloride. Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Validation:
-
1H NMR (CDCl₃, 400 MHz): Expect a singlet for OMe (~3.9-4.0 ppm), a singlet for Me (~2.3 ppm), and a singlet for the aromatic proton at C4 (~7.5 ppm).
-
Applications in Drug Discovery
This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) .
-
Kinase Inhibition: The pyridine nitrogen and the nitrile group can form key hydrogen bonds with the hinge region of kinases. The 3-Cl and 5-Me groups fill hydrophobic pockets (gatekeeper residues), improving selectivity.
-
Bioisosteres: The nitrile group can be converted into various bioisosteres such as:
-
Tetrazoles: Via reaction with sodium azide.
-
Amidines: Via Pinner reaction.
-
Oxadiazoles: Via amidoxime intermediates.
-
References
-
PubChem Database. 3-Chloro-5-methylpicolinonitrile (Precursor). National Library of Medicine. Available at: [Link]
-
Schlosser, M. (2005).[5] Organometallics in Synthesis: A Manual. (General reference for pyridine functionalization logic).
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanistic grounding for N-oxide rearrangements).
Sources
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- 4. 1211518-69-2|3-Chloro-5-methylpicolinonitrile|BLD Pharm [bldpharm.com]
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The Strategic Blueprint of Efficacy: A Deep Dive into the Structure-Activity Relationships of Polysubstituted Pyridine Carbonitriles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics.[1][2][3][4][5][6] Its unique electronic properties and synthetic tractability make it a privileged structure in drug design.[7] When polysubstituted, and particularly when incorporating a carbonitrile moiety, the pyridine core gives rise to a class of compounds with a remarkable breadth of biological activities, ranging from kinase inhibition to antimicrobial and anticonvulsant effects.[1][8][9] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of polysubstituted pyridine carbonitriles, providing insights into the rational design of more potent and selective agents.
The Pyridine Carbonitrile Core: A Privileged Scaffold in Drug Discovery
The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom.[10] This nitrogen atom imparts a level of polarity and basicity that enhances the molecule's ability to interact with biological targets and can improve pharmacokinetic properties such as solubility.[3][5] The addition of a carbonitrile (-C≡N) group is a key functionalization, as it can act as a hydrogen bond acceptor and participate in various non-covalent interactions within a biological target's active site.[11] This combination of a versatile core and a potent interacting group makes pyridine carbonitriles valuable intermediates in the quest for new pharmaceutically active compounds.[12]
Synthetic Strategies: Building the Pyridine Carbonitrile Framework
The exploration of SAR is intrinsically linked to the synthetic accessibility of a diverse range of analogs. Several robust methods exist for the synthesis of polysubstituted pyridine carbonitriles. A common and effective approach involves a multi-component reaction, such as the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt.[13] This strategy allows for the rapid generation of a library of compounds with varied substitution patterns, which is essential for systematic SAR studies.
Another widely used method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, which has been successfully employed to synthesize novel corrosion inhibitors.[14] Furthermore, metal-free [3+3] annulation strategies between β-enaminonitriles and β,β-dichloromethyl peroxides offer a facile and efficient route to polysubstituted pyridines under mild conditions.[15]
Deconstructing the Structure-Activity Relationship: A Multi-faceted Analysis
The biological activity of polysubstituted pyridine carbonitriles is exquisitely sensitive to the nature and position of the substituents on the pyridine ring. A systematic investigation of these substitutions is the cornerstone of SAR studies.
The Influence of Substituents at Key Positions
Position 2: Substituents at the 2-position of the pyridine ring can significantly impact activity. For instance, in a series of 2-methoxypyridine-3-carbonitriles, the presence of the methoxy group was found to be important for their cytotoxic activity.[16] The 2,6-diaminopyridine moiety has been identified as a key component for inhibiting Aβ aggregation in the context of Alzheimer's disease.[17]
Position 4: The nature of the substituent at the 4-position often plays a crucial role in determining the potency and selectivity of the compound. For example, in a series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors, variations at this position led to significant differences in inhibitory activity.[18] Similarly, in a study of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds as corrosion inhibitors, the nature of the aryl group at the 4-position influenced their efficacy.[14]
Position 6: The substituent at the 6-position can also be a key determinant of biological activity. In a series of 6-aminopyrazolyl-pyridine-3-carbonitriles developed as JAK2 kinase inhibitors, modifications at this position were crucial for optimizing potency and pharmacokinetic properties.[8]
The interplay between substituents at different positions is also critical. A study on 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation revealed that compounds with three 2,6-disubstituted pyridine units separated by specific linkers showed the most potent inhibition.[17]
Bioisosteric Replacements: A Strategy for Optimization
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance efficacy, selectivity, and pharmacokinetic profiles.[19][20][21] In the context of pyridine carbonitriles, the nitrile group itself can be considered a bioisostere of a pyridine nitrogen atom, capable of mimicking its hydrogen-bond accepting ability.[11]
Furthermore, the pyridine ring itself can be part of a bioisosteric replacement strategy. For example, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide in the development of quorum sensing inhibitors.[22]
Therapeutic Applications and Case Studies
The versatility of the polysubstituted pyridine carbonitrile scaffold is reflected in its wide range of therapeutic applications.
Kinase Inhibition: A Prominent Target
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[23] Polysubstituted pyridine carbonitriles have emerged as potent kinase inhibitors.
-
JAK2 Inhibitors: A series of 6-aminopyrazolyl-pyridine-3-carbonitriles were identified as potent and selective JAK2 kinase inhibitors with good pharmacokinetic properties.[8]
-
Nek2 Inhibitors: Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as Nek2 inhibitors for the potential treatment of gastric cancer, with one compound showing an IC50 of 38 nM.[18]
-
Pim-1 Kinase Inhibitors: Pyrazolo[1,5-a]pyrimidine-3-carbonitriles have been evaluated as Pim-1 kinase inhibitors, with some compounds showing potent activity against MCF-7 breast cancer cells.[24] Additionally, pyridine-quinoline hybrids have been discovered as both competitive and non-competitive PIM-1 kinase inhibitors.[25]
-
CDK2 Inhibitors: New pyrazolopyridine, furopyridine, and pyridine derivatives have shown significant inhibitory activity against various human cancer cell lines, with molecular docking studies suggesting a similar binding mode to a reference compound in the active site of the CDK2 enzyme.[26]
Antimicrobial and Antiviral Activity
The pyridine nucleus is a common feature in compounds with antimicrobial and antiviral properties.[5][9] Pyridine carbonitrile scaffolds are considered beneficial intermediates in the development of antimicrobial agents.[12] The ability of these compounds to disrupt essential microbial processes makes them promising candidates for combating infectious diseases.[9]
Neurological and Other Activities
-
Anticonvulsant and Anxiolytic Effects: Thioalkyl derivatives of pyridine have demonstrated significant anticonvulsant and anxiolytic activity, with some compounds showing effects several times greater than diazepam.[1]
-
Antiproliferative Activity: A review of pyridine derivatives with antiproliferative activity highlighted that the presence and position of -OMe, -OH, -C=O, and -NH2 groups enhanced their activity, while halogen atoms or bulky groups tended to decrease it.[4][6]
-
Inhibition of β-Amyloid Aggregation: As mentioned earlier, 2,6-disubstituted pyridine derivatives have been designed to inhibit the aggregation of Aβ-42, a key event in Alzheimer's disease.[17]
Experimental Protocols and Data Presentation
To facilitate further research and development in this area, detailed experimental protocols and structured data presentation are crucial.
General Synthetic Protocol for Polysubstituted Pyridines
A representative protocol for the synthesis of polysubstituted pyridines via a [3+3] annulation strategy is as follows:[15]
-
To a Schlenk tube, add KOH (0.6 mmol), β-enaminonitrile (0.4 mmol), and the corresponding dichloromethyl-peroxide (0.2 mmol).
-
Add DMSO (2.0 mL) at room temperature.
-
Stir the resulting solution for 5 hours.
-
Evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain the desired polysubstituted pyridine.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes representative IC50 values for different polysubstituted pyridine carbonitrile derivatives against various targets, illustrating the impact of structural modifications on biological activity.
| Compound Class | Target | Key Structural Features | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridines | Nek2 | Varied substitutions at the 4-position | 38 (for compound 28e) | [18] |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | Pim-1 Kinase | Varied substitutions | 540 - 680 | [24] |
| 6-Aminopyrazolyl-pyridine-3-carbonitriles | JAK2 Kinase | Optimized substitutions at the 6-position | Not specified in abstract | [8] |
| Isothiazolo[4,3-b]pyridines | PIKfyve | 4-carboxamide at position 6 | 1 | [27] |
Visualizing the Principles of SAR
Diagrams are essential for conceptualizing the complex relationships in SAR studies.
Generalized SAR of Polysubstituted Pyridine Carbonitriles
Caption: Key positions on the pyridine carbonitrile scaffold influencing biological outcomes.
Experimental Workflow for SAR Studies
Caption: A typical workflow for conducting structure-activity relationship studies.
Conclusion and Future Directions
The polysubstituted pyridine carbonitrile scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutic agents. The extensive body of research highlights the critical role of systematic SAR studies in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Future research will likely focus on exploring novel substitution patterns, employing computational methods to guide rational design, and investigating the potential of these compounds against emerging therapeutic targets. The continued exploration of the rich chemical space offered by polysubstituted pyridine carbonitriles holds significant promise for the discovery of next-generation drugs.
References
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- Bioactive polysubstituted pyridines with adjacent amino and nitrile functionalities. (n.d.).
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- In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011, May 15). PubMed.
- Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2025, July 23). MDPI.
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- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023, January 11). RSC Publishing.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022, July 8). ACS Omega.
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Therapeutic Potential of 3-Chloro-Pyridine-2-Carbonitrile Derivatives: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] When substituted with a chloro group at the 3-position and a carbonitrile at the 2-position, the resulting 3-chloro-pyridine-2-carbonitrile core becomes a versatile synthon for developing novel therapeutic agents. Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][4][5] This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of these compounds, grounded in recent scientific literature. We will explore their role as potent kinase inhibitors in cancer, their activity against critical microbial targets, and their emerging anti-inflammatory properties, offering detailed protocols and mechanistic insights to empower drug discovery and development professionals.
The 3-Chloro-Pyridine-2-Carbonitrile Scaffold: A Privileged Structure
The pyridine nucleus is a key heterocyclic motif in drug design, offering a unique electronic profile and synthetic tractability that allows for the fine-tuning of pharmacological properties.[6] The introduction of a chloro group and a carbonitrile moiety creates specific electronic and steric features that facilitate targeted interactions with biological macromolecules. The 3-chloro substituent can act as a key binding element or a leaving group for further derivatization, while the 2-carbonitrile group can participate in hydrogen bonding or be hydrolyzed to other functional groups like carboxamides.[7] This combination has proven effective in the development of compounds targeting various enzymes and receptors.
Synthetic Strategies and Methodologies
The therapeutic utility of these derivatives is underpinned by robust and versatile synthetic chemistry. The core scaffold, 3-chloropyrazine-2-carbonitrile, serves as a common starting material for a wide array of derivatives.[8][9]
Core Synthesis: Preparation of 3-Chloropyrazine-2-carbonitrile
A common and efficient method for synthesizing the core involves the direct chlorination of a pyrazine-2-carbonitrile precursor. This reaction typically utilizes a chlorinating agent like sulfuryl chloride in a suitable solvent system.
Detailed Protocol: General Synthesis of 3-Chloropyrazine-2-carbonitrile
This protocol is adapted from established laboratory procedures.[8][9]
Materials:
-
Pyrazine-2-carbonitrile
-
Toluene
-
Dimethylformamide (DMF)
-
Sulfuryl chloride
-
Diethyl ether
-
Ice
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
Dissolve pyrazine-2-carbonitrile (65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL).
-
Cool the solution in an ice bath. Over a period of 10 minutes, slowly add sulfuryl chloride (260.8 mmol).
-
Stir the reaction mixture in the ice bath for 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for 5 hours.
-
Decant the toluene layer. Extract the remaining reddish oily residue three times with diethyl ether.
-
Combine the toluene and ether layers and quench with ice water.
-
Neutralize the combined organic layers with solid NaHCO₃.
-
Separate the organic layer and extract the aqueous layer again with diethyl ether.
-
Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with 100% dichloromethane, to yield 3-chloropyrazine-2-carbonitrile as a white powder.[9]
Key Derivatization Reactions
The chloro and carbonitrile groups on the pyridine ring are key handles for synthetic modification:
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, to introduce diverse side chains. This is a common strategy for creating libraries of compounds for screening. For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide (derived from the carbonitrile) with benzylamines yields a series of 3-benzylaminopyrazine-2-carboxamides.[7]
-
Hydrolysis of the Nitrile: The carbonitrile group can be partially hydrolyzed to a carboxamide under controlled pH and temperature, a crucial step in synthesizing derivatives like pyrazinamide analogues.[7]
-
Cyclization Reactions: The scaffold can be used to construct fused heterocyclic systems, such as thieno[2,3-b]pyridines, which have also shown significant biological activity.[3][10]
Therapeutic Applications and Mechanistic Insights
Derivatives of 3-chloro-pyridine-2-carbonitrile have shown promise in several key therapeutic areas.
Anticancer Activity
A significant body of research points to the potent anticancer effects of pyridine-carbonitrile derivatives.[6][11] Their primary mechanism often involves the inhibition of key protein kinases that are dysregulated in cancer.
Many pyridine-based compounds function as ATP-competitive kinase inhibitors, targeting the ATP-binding pocket of various kinases.[12] This inhibition disrupts downstream signaling pathways essential for cancer cell proliferation and survival.[12]
-
VEGFR-2/HER-2 Inhibition: Certain cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[13] Inhibition of these receptor tyrosine kinases blocks angiogenesis and tumor cell proliferation.
-
CHK1 Inhibition: A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable inhibitors of Checkpoint Kinase 1 (CHK1).[12][14] CHK1 is a crucial component of the DNA damage response, and its inhibition can enhance the efficacy of DNA-damaging chemotherapies.[12]
-
PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that promotes cell survival and proliferation.[15] Inhibition of PIM-1 can lead to apoptosis in cancer cells.[15][16]
The diagram below illustrates the general mechanism of how these derivatives can block kinase signaling, leading to an anti-proliferative effect.
Caption: Kinase inhibition by 3-chloro-pyridine-2-carbonitrile derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| Cyanopyridone (5e) | MCF-7 (Breast) | 1.39 | VEGFR-2 / HER-2 | [13] |
| Cyanopyridone (5a) | HepG2 (Liver) | 2.71 | VEGFR-2 / HER-2 | [13] |
| Pyrido[2,3-d]pyrimidine (4) | MCF-7 (Breast) | 0.57 | PIM-1 Kinase | [15] |
| Pyrido[2,3-d]pyrimidine (11) | HepG2 (Liver) | 0.99 | PIM-1 Kinase | [15] |
| 3-cyanopyridine (4d) | HepG2 (Liver) | 6.95 | PIM-1 Kinase | [16] |
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][13]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Antimicrobial Activity
The pyridine scaffold is also a component of many antimicrobial agents.[1] Derivatives of 3-chloro-pyridine-2-carbonitrile have shown particular promise against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7]
Tuberculosis remains a major global health threat, with rising cases of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[7] Novel agents are urgently needed. Benzylamino-substituted pyrazines derived from 3-chloropyrazine-2-carbonitrile have demonstrated potent activity against M. tuberculosis H37Rv and resistant strains.[7] For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed a minimum inhibitory concentration (MIC) of 6 µM with low cytotoxicity.[7]
Molecular docking studies suggest that some of these active compounds may target the mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA).[7] InhA is a critical enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for building the unique mycolic acid layer of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.
Caption: Workflow for identifying novel antimicrobial lead compounds.
| Compound | R-Group | MIC vs. M. tbc H37Rv (µg/mL) | Cytotoxicity IC₅₀ (HepG2, µM) | Reference |
| 8 | 4-CH₃ | 1.56 | ≥ 250 | [7] |
| 9 | 4-NH₂ | 3.12 | ≥ 250 | [7] |
| 4 | 3-CF₃ | 12.5 | ≥ 250 | [7] |
| 12 | 4-F | 12.5 | ≥ 250 | [7] |
Anti-inflammatory Potential
While less explored than their anticancer and antimicrobial activities, pyridine derivatives also possess anti-inflammatory properties.[4][5]
Derivatives of pyridine-4-one are known to act as iron chelators.[4][5] This is significant because key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent (iron-containing).[4][5] By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Studies using carrageenan-induced paw edema in rats have demonstrated the significant anti-inflammatory effects of these compounds.[4][5]
Structure-Activity Relationship (SAR) Analysis
From the available data, several SAR insights can be drawn:
-
For Anticancer Activity: In the cyanopyridone series targeting VEGFR-2/HER-2, the presence of a 4-methoxyphenyl group (compound 5e) resulted in more potent activity against MCF-7 cells and both kinases compared to an unsubstituted phenyl group (compound 5a).[13]
-
For Antitubercular Activity: Among the 3-benzylaminopyrazine-2-carboxamides, small, electron-donating substituents like methyl (CH₃) at the 4-position of the benzyl ring appear to confer the highest potency against M. tuberculosis.[7] The carbonitrile group on the pyrazine core itself was found to be not essential for antitubercular activity and may increase cytotoxicity.[7]
Future Directions and Conclusion
The 3-chloro-pyridine-2-carbonitrile scaffold is a highly promising starting point for the development of novel therapeutics. The synthetic accessibility and the ability to modulate activity through targeted derivatization make it an attractive core for medicinal chemists.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing more diverse libraries to improve potency and selectivity against specific targets.
-
In-depth Mechanistic Studies: Moving beyond initial screening and docking to validate mechanisms of action through biochemical and biophysical assays.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable drug candidates.[14]
-
Broadening Therapeutic Scope: Investigating the potential of these derivatives against other diseases, such as viral infections and neurodegenerative disorders.
References
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Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI. [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022-03-16). ACS Omega. [Link]
- A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile. (n.d.).
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Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
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Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012-10-19). National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. (2025-08-10). ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Institutes of Health (NIH). [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]
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The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). (n.d.). Semantic Scholar. [Link]
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A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.). Advanced Biomedical Research. [Link]
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A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014-05-28). National Institutes of Health (NIH). [Link]
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RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025-05-24). IJRPR. [Link]
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Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. (n.d.). ResearchGate. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024-04-05). National Center for Biotechnology Information. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (2024-12-17). MDPI. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. [Link]
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3-Chloropyridine-2-carbonitrile. (n.d.). PubChem. [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (n.d.). National Center for Biotechnology Information. [Link]
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Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. (n.d.). MDPI. [Link]
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3-Chloropyridine. (n.d.). Wikipedia. [Link]
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3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile safety data sheet (SDS)
Technical Whitepaper: Safety, Handling, and Synthetic Utility of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Executive Summary
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CAS: 1780091-22-6 ) is a highly functionalized pyridine intermediate utilized primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic agrochemicals.[1] Characterized by a tetrasubstituted pyridine core featuring a nitrile, halogen, alkyl, and alkoxy group, this compound offers multiple orthogonal handles for chemical diversification.
This technical guide synthesizes critical safety data, physicochemical properties, and handling protocols. It is designed for medicinal chemists and process engineers requiring a rigorous understanding of this compound’s behavior beyond standard catalog listings.
Part 1: Chemical Identity & Physicochemical Profile[2]
This section establishes the definitive identity of the compound. Researchers must verify these parameters upon receipt of material to ensure batch integrity.
| Parameter | Technical Specification |
| IUPAC Name | 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile |
| CAS Registry Number | 1780091-22-6 |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Structural Features | Pyridine core; 2-Cyano, 3-Chloro, 5-Methyl, 6-Methoxy substitutions.[1][2][3][4][5] |
| Physical State | Solid (typically off-white to pale yellow powder). |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate. Sparingly soluble in water. |
| Predicted LogP | ~2.1 (Lipophilic) |
| Melting Point | Predicted: 95–105 °C (Experimental verification required per batch). |
Part 2: Hazard Identification & Toxicology (GHS Classification)
Note: As a specialized research intermediate, comprehensive toxicological data may not be fully established. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous chlorinated pyridine nitriles.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Irritant/Harmful)
Hazard Statements
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation (Skin Irrit. 2).
-
H319: Causes serious eye irritation (Eye Irrit.[6] 2A).
-
H335: May cause respiratory irritation (STOT SE 3).[6]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6][8]
Part 3: Strategic Handling & Storage Protocols
To maintain the integrity of the nitrile and chloro functionalities, specific environmental controls are required.[6]
Storage Architecture
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended for reference standards.
-
Atmosphere: Hygroscopic potential. Store under Inert Atmosphere (Argon or Nitrogen) to prevent hydrolysis of the nitrile group over time.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Handling Workflow
The following Graphviz diagram outlines the decision logic for safe handling in a laboratory setting.
Figure 1: Safe handling workflow ensuring operator safety and compound integrity.
Part 4: Synthetic Utility & Reactivity Profile
This compound is a "privileged scaffold" because it offers three distinct sites for chemical modification. Understanding the reactivity order is crucial for designing synthesis routes.
Reactivity Hierarchy
-
C-2 Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) or reduction (to amine). It also activates the ring for nucleophilic attack.
-
C-6 Methoxy (-OCH₃): A potential leaving group in S_NAr reactions, especially given the electron-withdrawing nature of the nitrile and chloro groups.
-
C-3 Chlorine (-Cl): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is sterically crowded (flanked by CN and Me) but reactive under forcing conditions.
Experimental Protocol: Suzuki Coupling at C-3 (General Procedure)
-
Reagents: Compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 90°C under Argon for 12 hours.
-
Note: The 5-methyl group provides steric bulk, potentially requiring highly active catalysts (e.g., XPhos Pd G2) if standard conditions fail.
Reactivity Pathway Diagram
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Part 5: Emergency Response & Waste Management
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Medical attention is required due to potential nitrile metabolism (cyanide generation risk, though low for aryl nitriles).
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Spill Containment
-
Evacuate non-essential personnel.
-
Wear full PPE (including N95/P100 respirator).
-
Wet Sweep: Dampen the solid with water/surfactant to prevent dust generation before sweeping.
-
Place in a sealed hazardous waste container labeled "Toxic Organic Solid."
Waste Disposal
-
Classification: Hazardous Chemical Waste (Halogenated).
-
Method: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl and NOx gases).[7]
-
Prohibition: Do NOT dispose of down drains or into the municipal water supply.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chlorinated Pyridine Nitriles. (General Class Reference). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Available at: [Link]
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- 2. 3-Chloro-6-Methoxy-5-Methylpyridine-2-Carbonitrile [myskinrecipes.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]
- 5. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. capotchem.cn [capotchem.cn]
- 8. cacheby.com [cacheby.com]
Methodological & Application
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Chloro-Pyridine Carbonitriles
Introduction: Strategic Importance in Modern Chemistry
Pyridine carbonitriles are privileged scaffolds in the landscape of medicinal chemistry and materials science.[1][2] Their unique electronic properties and rigid structure make them integral components in a vast array of biologically active compounds, including antidiabetic agents and enzyme inhibitors.[3][4][5] The functionalization of these heterocyclic systems is therefore a critical task for researchers aiming to develop novel therapeutics and advanced materials.
Among the most powerful methods for modifying these structures is the Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7][8] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory and practice of SNAr reactions specifically targeting 3-chloro-pyridine carbonitriles. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
The SNAr Mechanism on Pyridine Carbonitriles: A Deeper Look
The SNAr reaction on an electron-deficient heteroaromatic ring is not a simple one-step displacement. It proceeds via a well-established two-step addition-elimination mechanism.[8][9][10] Understanding the nuances of this pathway is critical for optimizing reaction conditions and predicting outcomes.
Pillar 1: The Activating Role of the Pyridine Nitrogen
The nitrogen atom within the pyridine ring is inherently electronegative, withdrawing electron density from the ring carbons. This inductive effect makes the ring "electron-deficient" and thus more susceptible to attack by a nucleophile compared to a standard benzene ring. This activation is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge of the intermediate can be delocalized directly onto the electronegative nitrogen atom through resonance.[11][12][13] Substitution at the meta (C3, C5) position is generally less favorable because this stabilizing resonance form is not possible.[11][14]
Pillar 2: The Cyano Group as a Potent Activator
The presence of a carbonitrile (-C≡N) group provides powerful additional activation. Through both inductive and resonance effects, the nitrile group strongly withdraws electron density, further polarizing the C-Cl bond and stabilizing the negatively charged intermediate. This stabilization is key to lowering the activation energy of the first, rate-determining step of the reaction.[8] For a 3-chloro-pyridine carbonitrile, the position of the nitrile group is crucial in directing the reaction and enhancing the reactivity of the otherwise less-favored C3 position.
The Meisenheimer Complex: The Heart of the Reaction
The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] The stability of this complex dictates the feasibility and rate of the reaction.
Core Experimental Parameters: A Scientist's Guide to Optimization
Success in SNAr reactions hinges on the careful selection of four key parameters: the nucleophile, solvent, base, and temperature.
| Parameter | Role & Rationale | Typical Examples | Field-Proven Insight |
| Nucleophile | The species that displaces the leaving group. Its strength and steric profile are critical. | N-Nucleophiles: Morpholine, piperidine, aniline derivatives.[17] O-Nucleophiles: Sodium methoxide, potassium phenoxide.[18] S-Nucleophiles: Thiophenol, sodium thiomethoxide.[19] | For weakly acidic nucleophiles (e.g., some anilines or phenols), pre-formation of the corresponding anion using a strong base like NaH or KHMDS prior to adding the pyridine substrate can dramatically improve reaction rates and yields. |
| Solvent | Must dissolve reactants and stabilize the charged Meisenheimer complex without reacting with it. | Dipolar aprotic solvents: DMF, DMSO, NMP, DMAc. [7] | DMSO is an excellent solvent for stabilizing the intermediate but can be difficult to remove during workup. DMAc is often a good compromise, offering high boiling point and good solubilizing power with easier removal. Always use anhydrous grade solvents to prevent unwanted side reactions like nitrile hydrolysis. |
| Base | Used to deprotonate the nucleophile (if required) or to scavenge the acid (HCl) generated during the reaction. | Inorganic: K₂CO₃, Cs₂CO₃ Organic: Triethylamine (Et₃N), DIPEA Strong: NaH, KHMDS, t-BuOK[7] | Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of O- and N-nucleophiles. For sensitive substrates, a non-nucleophilic organic base like DIPEA is preferred to avoid competition with the primary nucleophile. |
| Temperature | Provides the necessary energy to overcome the activation barrier of disrupting aromaticity. | Room temperature to 150 °C.[20] | Start with gentle heating (e.g., 60-80 °C) and monitor by TLC. If the reaction is sluggish, incrementally increase the temperature. Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes, but requires careful optimization to prevent decomposition. |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of a representative substrate, 3-chloro-4-cyanopyridine .
Protocol 1: Synthesis of 3-Morpholino-4-cyanopyridine (N-Arylation)
This protocol details a standard amination procedure using a common secondary amine.
Materials & Reagents:
-
3-Chloro-4-cyanopyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-cyanopyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (to achieve a ~0.5 M concentration of the substrate).
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with brine to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Synthesis of 3-Methoxy-4-cyanopyridine (O-Arylation)
This protocol uses a strong base to generate a potent alkoxide nucleophile.
Materials & Reagents:
-
3-Chloro-4-cyanopyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Safety First: NaH reacts violently with water. All glassware must be rigorously flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Alkoxide Formation: In a two-neck, flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous methanol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete formation of sodium methoxide.
-
Substrate Addition: Dissolve 3-chloro-4-cyanopyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the sodium methoxide suspension.
-
Reaction: Heat the reaction to reflux (~66 °C). Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction & Washing: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Conclusion
The nucleophilic aromatic substitution of 3-chloro-pyridine carbonitriles is a robust and versatile strategy for generating molecular complexity. By understanding the underlying mechanistic principles and carefully controlling key experimental parameters—solvent, base, temperature, and the nature of the nucleophile—researchers can efficiently synthesize a diverse library of substituted pyridine derivatives. The protocols provided herein serve as a validated foundation for exploration, enabling the rapid development of novel compounds for applications ranging from drug discovery to materials science.
References
-
(a) Explain mechanisms and orientation of nucleophilic substitution in py.. (2025). Filo. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
Nucleophilic aromatic substitution of pyridine. (n.d.). Pearson+. [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Chemistry LibreTexts. [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2015). ResearchGate. [Link]
-
Nucleophilic substitution reactions with a variety of heteroaromatic,... (2022). ResearchGate. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2014). PMC. [Link]
-
Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. (2023). PubMed. [Link]
-
Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. (2023). Taylor & Francis Online. [Link]
-
RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.). ScienceDirect. [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). ACS Publications. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (2019). PMC. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). WordPress. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Royal Society of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). American Chemical Society. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (1979). ResearchGate. [Link]
-
Heterocycles Part 1 - Nucleophilic Aromatic Substitution. (2017). YouTube. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2020). PMC. [Link]
-
Lewis Acids for the Activation of Pyridines for Further Functionalisation. (n.d.). University of Bath. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). ACS Publications. [Link]
-
Chemical Science. (2022). Royal Society of Chemistry. [Link]
-
Pyridines. (n.d.). Wikipedia. [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]
-
Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. (2025). Filo. [Link]
-
New and Facile Synthesis of Substituted Pyrrole, Pyridine, Pyrazolo[4,3-b] Pyridine, Pyrano[3,2-c] Quinoline, Napthopyran, Naphthodipyran and Coumarin Derivatives. (2016). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2016). PMC. [Link]
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- 5. sarchemlabs.com [sarchemlabs.com]
- 6. researchgate.net [researchgate.net]
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- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
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Application Note: Versatile Functionalization of the Nitrile Group in 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Abstract: This document provides a detailed guide for the chemical modification of the nitrile group in 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile, a key heterocyclic building block for pharmaceutical and agrochemical research. The nitrile functionality serves as a versatile synthetic handle, enabling its conversion into a range of valuable functional groups including carboxylic acids, primary amines, ketones, and tetrazoles.[1][2] Each of these transformations opens up new avenues for molecular exploration and the development of novel bioactive compounds. This guide presents detailed, field-proven protocols, explains the underlying chemical principles for each transformation, and offers insights into experimental design and execution for researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of Pyridine Scaffolds and Nitrile Functionalization
Substituted pyridine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Their unique electronic properties and ability to engage in hydrogen bonding make them ideal for interacting with biological targets. The starting material, 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile, is a densely functionalized scaffold offering multiple points for diversification. The nitrile group, in particular, is a linchpin for synthetic strategy. It is relatively stable but can be readily transformed into other key functional groups, each imparting distinct physicochemical properties to the parent molecule.[2][3] For instance, conversion to a carboxylic acid or a tetrazole introduces an acidic moiety, often used to improve solubility or mimic a biological carboxylate group.[4][5] Reduction to a primary amine provides a basic center for salt formation or further derivatization. Finally, the addition of organometallic reagents allows for the construction of complex carbon skeletons.[6] This guide will detail four primary pathways for the functionalization of this nitrile group.
Diagram: Overview of Functionalization Pathways
Caption: Key synthetic routes from the pyridine carbonitrile core.
Hydrolysis of the Nitrile to Amide and Carboxylic Acid
The hydrolysis of nitriles is a fundamental transformation that can be controlled to yield either an amide under mild conditions or a carboxylic acid under more forcing conditions.[2][7] The choice between acidic or basic catalysis depends on the stability of other functional groups in the molecule. For the target substrate, the methoxy group is potentially labile under strong acidic conditions, making base-catalyzed hydrolysis often preferable.
Protocol 1.1: Base-Catalyzed Hydrolysis to 3-Chloro-6-methoxy-5-methylpyridine-2-carboxylic Acid
Principle: The nitrile is hydrolyzed using a strong base, such as sodium hydroxide, in a water/alcohol solvent mixture. The reaction proceeds via the intermediate amide, which is subsequently hydrolyzed to the carboxylate salt. Acidic workup then furnishes the final carboxylic acid.
Reagents and Materials:
-
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated and 1M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Protocol:
-
In a round-bottom flask, suspend 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide pellets (3.0-4.0 eq) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 6-12 hours for complete conversion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate of the carboxylic acid should form.
-
Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under vacuum.
-
If no precipitate forms, or for higher recovery, extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Causality and Insights:
-
Using a co-solvent like ethanol improves the solubility of the starting material.
-
A significant excess of base is required to drive the reaction to the carboxylic acid and neutralize the product.
-
Careful acidification is crucial; excessive heat generation can lead to degradation. Cooling the mixture minimizes this risk.
Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to an aminomethyl group introduces a basic center, which is highly valuable for modifying pharmacokinetic properties.[8] Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2.1: Catalytic Hydrogenation to (3-Chloro-6-methoxy-5-methylpyridin-2-yl)methanamine
Principle: The nitrile is reduced using hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). The reaction is typically performed in an acidic or ammoniacal alcoholic solution to prevent the formation of secondary amine byproducts.
Reagents and Materials:
-
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
-
Raney Nickel (slurry in water) or 10% Pd/C
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7N in Methanol) or Acetic Acid
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
-
Celite® for filtration
Step-by-Step Protocol:
-
Safety First: Conduct this procedure in a well-ventilated fume hood suitable for hydrogenation. Handle Raney Nickel, which is pyrophoric when dry, with extreme care.
-
To a hydrogenation vessel, add 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (1.0 eq).
-
Add methanolic ammonia (sufficient to make the solution basic) or a small amount of acetic acid (catalytic).
-
Carefully add the catalyst. For Raney Nickel (50% slurry), use approximately 10-20% by weight relative to the substrate.
-
Seal the vessel, evacuate, and purge with nitrogen gas three times.
-
Evacuate and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Begin vigorous agitation at room temperature. The reaction may be slightly exothermic.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Once hydrogen uptake ceases, carefully vent the system and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst filter cake to dry. Quench it immediately with water.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography or crystallization.
Causality and Insights:
-
The presence of ammonia or acid suppresses the formation of secondary amines by preventing the intermediate imine from reacting with the product amine.
-
Raney Nickel is often preferred for nitrile reductions due to its high activity, but Pd/C can also be effective.
-
Proper handling and quenching of hydrogenation catalysts are critical for safety.
Diagram: Reduction Mechanism
Caption: Simplified two-step hydrogenation of the nitrile group.
Addition of Grignard Reagents to Form Ketones
The reaction of nitriles with organometallic reagents like Grignard reagents provides a powerful method for C-C bond formation, leading to ketones after hydrolytic workup.[6][9][10]
Protocol 3.1: Synthesis of a Ketone via Grignard Reagent
Principle: A Grignard reagent (R-MgX) adds to the electrophilic carbon of the nitrile to form a stable intermediate magnesium iminate salt. This intermediate does not react further with another equivalent of the Grignard reagent. Subsequent hydrolysis with aqueous acid liberates the ketone.[6]
Reagents and Materials:
-
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
-
Grignard reagent (e.g., Methylmagnesium Bromide, 3.0 M in Et₂O)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Aqueous Hydrochloric Acid (e.g., 3M HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk line or argon/nitrogen inert atmosphere setup, syringes, cannulas
Step-by-Step Protocol:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the Grignard reagent (1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench it by the slow, careful addition of 3M aqueous HCl.
-
Continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography.
Causality and Insights:
-
Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.
-
The intermediate iminate salt is stable, which prevents the common problem of over-addition seen with other carbonyl compounds.[10]
-
The acidic workup is essential for the hydrolysis step that converts the imine to the ketone.[6]
[3+2] Cycloaddition to Synthesize Tetrazoles
Tetrazoles are widely recognized as bioisosteres of carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.[4][11] The most common synthesis involves the [3+2] cycloaddition of an azide source with a nitrile.[5]
Protocol 4.1: Synthesis of 5-(3-Chloro-6-methoxy-5-methylpyridin-2-yl)-1H-tetrazole
Principle: This reaction, often referred to as the Huisgen cycloaddition, involves the formal addition of hydrazoic acid (HN₃, generated in situ) across the nitrile triple bond. Common reagents include sodium azide with an ammonium salt or a Lewis acid catalyst.[12]
Reagents and Materials:
-
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Nitrite (NaNO₂) (for quenching)
-
Aqueous Hydrochloric Acid (e.g., 2M HCl)
-
Ethyl Acetate
Step-by-Step Protocol:
-
Extreme Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment. Do not use metal spatulas. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid gas.
-
To a round-bottom flask, add 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor progress by TLC/LC-MS.
-
Cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a beaker of water and acidify to pH 2 with 2M HCl.
-
To quench any residual azide, add a solution of sodium nitrite slowly until gas evolution ceases.
-
The product may precipitate upon acidification. If so, collect by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the tetrazole product.
Causality and Insights:
-
Ammonium chloride acts as a proton source to generate HN₃ in situ. Lewis acids like ZnBr₂ can also catalyze the reaction by activating the nitrile.
-
DMF is a common solvent due to its high boiling point and ability to dissolve the inorganic salts.
-
The azide quench step is a critical safety measure before workup and disposal.
Diagram: Tetrazole Formation
Caption: Simplified mechanism of azide-nitrile cycloaddition.
Summary of Functionalization Methods
| Method | Key Reagents | Product Functional Group | Key Advantages & Considerations |
| Hydrolysis | NaOH or H₂SO₄, H₂O | Carboxylic Acid (-COOH) | Provides an acidic handle. Conditions must be controlled to avoid side reactions.[13] |
| Reduction | H₂, Raney Ni or Pd/C | Primary Amine (-CH₂NH₂) | Introduces a basic center. Requires specialized hydrogenation equipment.[8] |
| Grignard Addition | R-MgX, then H₃O⁺ | Ketone (-C(O)R) | Excellent for C-C bond formation. Requires strictly anhydrous conditions.[6][10] |
| Cycloaddition | NaN₃, NH₄Cl or Lewis Acid | 1H-Tetrazole | Creates a metabolically stable carboxylic acid bioisostere.[4][5][11] Requires careful handling of azides. |
Conclusion
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile is a highly valuable and adaptable starting material for chemical synthesis. The protocols outlined in this application note demonstrate the strategic conversion of its nitrile group into four distinct and synthetically useful functionalities. By leveraging these methods, researchers in drug development and materials science can efficiently generate diverse libraries of novel pyridine derivatives, accelerating the discovery of new lead compounds and functional molecules. Each pathway offers a unique set of properties to the final product, underscoring the power of nitrile chemistry in modern organic synthesis.
References
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020).
- Tetrazolium Compounds: Synthesis and Applications in Medicine.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry.
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- (PDF) Tetrazoles: Synthesis and Biological Activity. (2018).
- The addition of Grignard reagents to carbodiimides.
- Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.
- 1.6: Addition of Organometallics - Grignard. (2022). Chemistry LibreTexts.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research.
- Conversion of nitrile to other functional groups.
- Process for producing 3-(aminomethyl)-6-chloropyridines.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Nitriles. EBSCO.
- Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (2025).
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Preparation of nitrogen-containing heterocycles using pyridine carbonitrile scaffolds
Application Notes & Protocols
Topic: Strategic Synthesis of Nitrogen-Containing Heterocycles from Pyridine Carbonitrile Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyridine Carbonitriles in Heterocyclic Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their prevalence in drug discovery is a direct result of their ability to engage in diverse molecular interactions, such as hydrogen bonding and ionic interactions, within biological targets.[1] Among the myriad of building blocks available to the synthetic chemist, pyridine carbonitriles stand out as exceptionally versatile and powerful scaffolds.[4] The nitrile group is not merely a substituent; it is a linchpin for chemical transformation, acting as a potent electron-withdrawing group and a versatile synthetic handle for cyclization, annulation, and functional group interconversion.
This technical guide provides an in-depth exploration of key synthetic strategies that leverage the unique reactivity of pyridine carbonitriles to construct complex, fused, and substituted nitrogen-containing heterocycles. We will move beyond simple procedural descriptions to dissect the underlying mechanisms and rationale behind pivotal synthetic methods, including the classic Guareschi-Thorpe and Thorpe-Ziegler reactions, as well as modern transition-metal-catalyzed cycloadditions. Each section is designed to be a self-validating system, offering detailed, field-proven protocols, troubleshooting insights, and quantitative data to empower researchers in their synthetic endeavors.
The Guareschi-Thorpe Synthesis: A Classic Route to Substituted 2-Pyridones
The Guareschi-Thorpe synthesis is a robust and enduring multicomponent reaction for preparing 2-pyridones, which are important tautomers of 2-hydroxypyridines and are key intermediates in the synthesis of pharmaceuticals like pirfenidone and ciclopirox.[5] The classic approach involves the condensation of a cyano-containing component (like cyanoacetamide or ethyl cyanoacetate) with a 1,3-dicarbonyl compound in the presence of an ammonia source.[6][7]
Causality and Mechanism
The reaction proceeds through a cascade of condensation and cyclization steps. The choice of an ammonia source is critical; modern protocols favor ammonium carbonate, which serves a dual role as both the nitrogen source for the pyridine ring and a mild basic buffer to catalyze the initial condensation steps.[8][9] This approach represents a significant advancement in green chemistry, often allowing the reaction to proceed in an environmentally benign aqueous medium with high yields and simple product isolation.[5]
The mechanism initiates with the aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes a Knoevenagel-type condensation with the 1,3-dicarbonyl compound.[8] The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the enamine nitrogen onto a carbonyl group, followed by dehydration to yield the final 2-pyridone product.
Caption: Workflow for the Guareschi-Thorpe Pyridine Synthesis.
Protocol 1: Green Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is adapted from an advanced, eco-friendly version of the Guareschi-Thorpe reaction.[5][8]
Materials and Reagents:
-
Ethyl cyanoacetate (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Ammonium carbonate ((NH₄)₂CO₃) (2.0 equiv)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add ethyl cyanoacetate (e.g., 1.13 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add a solvent mixture of H₂O:EtOH (1:1, 20 mL).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product.[8]
-
Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 2-pyridone.
Trustworthiness and Validation:
-
Expected Outcome: A white to off-white crystalline solid. Yields are typically high, often exceeding 85%.[8]
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2220 cm⁻¹ and a carbonyl (C=O) stretch around 1650 cm⁻¹.
-
Troubleshooting: If no precipitate forms upon cooling, it may indicate an incomplete reaction. Check TLC; if starting material remains, extend the reflux time. If the product is oily, try triturating with a small amount of diethyl ether to induce crystallization.
The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Fused Pyridines
The Thorpe-Ziegler reaction is a powerful intramolecular variant of the Thorpe condensation, enabling the synthesis of cyclic α-cyano ketones and enamines from dinitriles.[10][11][12] This base-catalyzed cyclization is particularly effective for constructing fused five- to eight-membered rings onto an existing pyridine scaffold, providing access to important heterocyclic cores like thieno[2,3-b]pyridines.[10][13]
Causality and Mechanism
The reaction is driven by the formation of a resonance-stabilized carbanion. A strong base (e.g., sodium ethoxide, sodium hydride) abstracts an acidic α-proton from one of the nitrile groups.[10] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule.[14] This intramolecular cyclization forms a cyclic imine, which tautomerizes to the more stable enamine. Subsequent acidic workup hydrolyzes the enamine to yield the final cyclic ketone product. The choice of base and solvent is crucial to prevent intermolecular polymerization. High-dilution conditions can also favor the desired intramolecular cyclization for larger ring systems.
Caption: Mechanistic pathway of the Thorpe-Ziegler reaction.
Protocol 2: Synthesis of 3,6-Diamino-2-benzoylthieno[2,3-b]pyridine-5-carbonitrile
This protocol demonstrates a cascade reaction where an initial alkylation is followed by a Thorpe-Ziegler cyclization to form a fused thieno[2,3-b]pyridine system.[13]
Materials and Reagents:
-
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile (starting material, 1.0 equiv)
-
2-Bromoacetophenone (1.0 equiv)
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., MgO)
-
Ethanol (EtOH) or appropriate solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the starting mercaptopyridine dicarbonitrile (e.g., 2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the base catalyst (e.g., sodium ethoxide, 2.2 mmol) and stir for 10 minutes at room temperature.
-
Add 2-bromoacetophenone (2 mmol) to the mixture. The initial reaction is an S-alkylation.
-
Stir the mixture at room temperature. The subsequent Thorpe-Ziegler cyclization is often spontaneous. Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
Upon completion, the product often precipitates from the reaction mixture. If not, pour the mixture into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure fused heterocycle.
Trustworthiness and Validation:
-
Expected Outcome: A crystalline solid with yields often reported as excellent.[13]
-
Characterization: The structure can be confirmed by NMR, MS, and IR spectroscopy. The disappearance of the thiol (S-H) peak and the appearance of signals corresponding to the new fused ring are key indicators.
-
Troubleshooting: Low yields may result from inefficient cyclization or side reactions. Ensure the base is anhydrous and active. If the reaction is sluggish, gentle heating (40-50°C) may be applied, but this can also promote side reactions.
Comparative Data: Catalyst Efficiency in Pyridine Synthesis
The following table summarizes data on the synthesis of pyridine dicarbonitriles, precursors for Thorpe-Ziegler cyclizations, highlighting the efficiency of different base catalysts.[13]
| Catalyst | Reaction Time (h) | Yield (%) |
| Triethylamine | 4 | 44 |
| High Surface Area MgO | 3 | 65 |
| Nanocrystalline MgO | 3 | 75 |
Transition-Metal-Catalyzed [2+2+2] Cycloadditions
A highly efficient and atom-economical strategy for constructing substituted pyridine rings is the transition-metal-catalyzed [2+2+2] cycloaddition of a nitrile with two alkyne molecules.[15][16] This method provides direct access to complex pyridines from simple, readily available precursors. Catalysts based on cobalt, rhodium, and ruthenium are commonly employed, providing alternative low-energy pathways for this thermally disfavored reaction.[15][17][18]
Causality and Mechanism
The catalytic cycle is believed to involve the initial formation of a metal-alkyne complex. Oxidative coupling of two alkyne molecules on the metal center generates a metallacyclopentadiene intermediate. Subsequently, the pyridine carbonitrile coordinates to the metal center and undergoes insertion into a metal-carbon bond of the metallacycle. This forms a seven-membered metallacycloheptatriene intermediate, which then undergoes reductive elimination to release the aromatic pyridine product and regenerate the active catalyst. The regioselectivity of the reaction is a key challenge and is highly dependent on the catalyst, ligands, and the electronic and steric properties of the substrates.
Caption: Catalytic cycle for [2+2+2] pyridine synthesis.
Protocol 3: General Procedure for Cobalt-Catalyzed Pyridine Synthesis
This protocol provides a general framework for the Bönnemann cyclization, a photo- or heat-induced cycloaddition.[17]
Materials and Reagents:
-
Pyridine carbonitrile derivative (1.0 equiv)
-
Alkyne (e.g., acetylene, propyne) (2.0-3.0 equiv)
-
Cobalt catalyst (e.g., CoCp₂(cod)) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Schlenk flask or pressure vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Caution: These reactions should be performed under an inert atmosphere using Schlenk techniques due to the air-sensitivity of the catalyst.
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the cobalt catalyst (e.g., 5 mol%) in the anhydrous solvent.
-
Add the pyridine carbonitrile derivative (1.0 equiv).
-
Add the alkyne (2.0-3.0 equiv). If using a gaseous alkyne like acetylene, the reaction should be set up in a pressure vessel (autoclave).
-
Seal the vessel and heat the reaction to the required temperature (can range from ambient for photo-induced reactions to >100°C for thermal reactions) or irradiate with a suitable light source.
-
Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench any reactive species.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the substituted pyridine product.
Trustworthiness and Validation:
-
Expected Outcome: The desired substituted pyridine, often as an oil or low-melting solid.
-
Characterization: Full characterization by NMR and MS is essential to confirm the structure and regiochemistry of the product.
-
Troubleshooting: Low yields or complex product mixtures are common challenges. Catalyst deactivation can occur; ensure all reagents and solvents are scrupulously dried and degassed. Regioselectivity can be poor; screening different catalysts and ligand systems may be necessary to optimize the desired outcome.
References
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Guareschi-Thorpe synthesis of pyridine. HETEROCYCLES.
- Guareschi-Thorpe Condens
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Pyridine - Wikipedia. Wikipedia.
- Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PMC.
- Thorpe-Ziegler reaction. Semantic Scholar.
- Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- comparative study of different synthetic routes to cyanopyridines. Benchchem.
- Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing).
- Pyridines - Wikipedia. Wikipedia.
- Thorpe reaction. Chemeurope.com.
- Thorpe-Ziegler Reaction.
- Thorpe reaction - Wikipedia. Wikipedia.
- Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions.
- A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
- Metal-catalysed Pyridine Ring Synthesis. Wordpress.
- Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- A Brief View on Pyridine Compounds. Open Access Journals.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
Sources
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- 2. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 16. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Pyridine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Methoxylation of 3,6-dichloro-5-methylpyridine-2-carbonitrile
Abstract
This document provides a comprehensive guide to the selective methoxylation of 3,6-dichloro-5-methylpyridine-2-carbonitrile, a key transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. We will explore the rationale behind reagent selection, focusing on the prevalent use of sodium methoxide. A detailed, step-by-step protocol for the regioselective synthesis of 6-methoxy-3-chloro-5-methylpyridine-2-carbonitrile is presented, alongside a discussion of the underlying Nucleophilic Aromatic Substitution (SNAr) mechanism. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood method for this specific pyridine functionalization.
Introduction and Reaction Overview
The pyridine core is a fundamental scaffold in a vast array of bestselling pharmaceutical drugs.[1] The functionalization of substituted pyridines is therefore a critical task in medicinal chemistry. 3,6-dichloro-5-methylpyridine-2-carbonitrile is a versatile starting material, featuring two chlorine atoms that can be displaced via nucleophilic aromatic substitution (SNAr). The targeted reaction is the selective replacement of one of these chlorine atoms with a methoxy group, a common modification to modulate the electronic and steric properties of a molecule.
The primary goal is the regioselective synthesis of 6-methoxy-3-chloro-5-methylpyridine-2-carbonitrile. This is achieved by reacting the dichloropyridine starting material with a suitable methoxylating agent, most commonly sodium methoxide in a methanol solvent.
Overall Reaction:
Figure 1: Methoxylation of 3,6-dichloro-5-methylpyridine-2-carbonitrile.
Rationale for Reagent and Condition Selection
The success of a nucleophilic aromatic substitution reaction hinges on the electronic nature of the aromatic ring, the nature of the leaving group, and the strength of the nucleophile.
The Substrate: An Activated Pyridine Ring
The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs). In the case of 3,6-dichloro-5-methylpyridine-2-carbonitrile, the nitrile group (-CN) at the 2-position is a powerful EWG that activates the ring towards SNAr.
Regioselectivity: Why the 6-Position?
The substitution occurs preferentially at the 6-position (para to the nitrile group) over the 3-position (meta to the nitrile group). This regioselectivity can be explained by examining the stability of the intermediate Meisenheimer complex.
-
Attack at C6 (para): The negative charge of the anionic intermediate can be delocalized onto the pyridine nitrogen and, crucially, onto the electron-withdrawing nitrile group through resonance. This provides significant stabilization.
-
Attack at C3 (meta): The negative charge cannot be directly delocalized onto the nitrile group.
Therefore, the transition state leading to substitution at the 6-position is lower in energy, making it the kinetically favored pathway. This is a general and well-documented principle in the SNAr reactions of substituted pyridines and other aromatic systems.[2]
The Nucleophile: Sodium Methoxide (NaOMe)
Sodium methoxide is the reagent of choice for several reasons:
-
High Nucleophilicity: The methoxide anion (CH₃O⁻) is a potent nucleophile, capable of attacking the electron-deficient pyridine ring efficiently.
-
Availability: It is a common, commercially available, and relatively inexpensive reagent. It can be purchased as a solid powder or as a solution in methanol.[3]
-
Solvent Compatibility: The reaction is typically run in methanol, which serves as an excellent solvent for both the pyridine substrate and the sodium methoxide. It also acts as the conjugate acid to the methoxide, participating in the protonolysis of the intermediate.
The Solvent: Methanol (MeOH)
Methanol is the ideal solvent for this transformation. Not only does it effectively solvate the reactants, but using a methanolic solution of sodium methoxide ensures a high concentration of the active nucleophile. Reactions using sodium methoxide in methanol are common for producing methoxylated aromatic compounds.[4][5]
Detailed Experimental Protocol
This protocol describes the synthesis of 6-methoxy-3-chloro-5-methylpyridine-2-carbonitrile on a laboratory scale.
Materials and Equipment:
-
3,6-dichloro-5-methylpyridine-2-carbonitrile
-
Sodium methoxide (solid or 25% solution in methanol)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thermometer/temperature controller
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Silica gel for chromatography (if required)
Safety Precautions:
-
Sodium Methoxide: Highly corrosive, caustic, and water-reactive.[6] It can cause severe burns.[7] It is also flammable and hygroscopic.[6][7] Handle in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Keep away from water and ignition sources.[3][7]
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
Procedure:
-
Reactor Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure the system is purged with an inert gas to exclude moisture.
-
Reagent Preparation:
-
(If using solid NaOMe): In the reaction flask, suspend 3,6-dichloro-5-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of substrate).
-
To this suspension, carefully add sodium methoxide (1.1-1.2 eq) portion-wise. The addition can be exothermic; use an ice bath to maintain the temperature below 30°C if necessary.
-
(If using NaOMe solution): To a solution of 3,6-dichloro-5-methylpyridine-2-carbonitrile (1.0 eq) in a minimal amount of methanol, add a 25% sodium methoxide in methanol solution (1.1-1.2 eq) dropwise.
-
-
Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux (typically 60-65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water. This will precipitate the crude product.
-
Alternatively, the methanol can be removed under reduced pressure using a rotary evaporator.[10] The resulting residue can then be partitioned between water and a suitable organic solvent like ethyl acetate or dichloromethane.
-
If partitioning, separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude product is often a solid that can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
If further purification is needed, column chromatography on silica gel can be performed.
-
Data Summary & Visualization
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (NaOMe) | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion of the starting material. |
| Solvent | Methanol (Anhydrous) | Serves as both solvent and source of the methoxide nucleophile. |
| Temperature | 60 - 65 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, should be confirmed by reaction monitoring. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of sodium methoxide with atmospheric moisture and CO₂. |
Diagrams
Experimental Workflow
Caption: Workflow for the methoxylation of 3,6-dichloro-5-methylpyridine-2-carbonitrile.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism proceeds via a stabilized anionic intermediate.
References
- Alkali Metals Limited.
- ChemicalBook. (2026).
- Millipore Sigma. (2025).
- Santa Cruz Biotechnology.
- ChemSrc. Understanding Sodium Methoxide: Properties, Safety, and Handling.
- Millipore Sigma. Safety Data Sheet - Sodium methoxide. (This is a duplicate of reference 3 and points to the same content).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines.
- ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Royal Society of Chemistry. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases.
- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Royal Society of Chemistry.
- Benchchem. A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
- Organic Syntheses. 7-methoxyphthalide.
- ACS Publications. (2019).
- AWS. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- RASĀYAN Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach during Synthesis and Characterization of 2-Chloromethyl-3,5-dimethyl-4-methoxy.
- PMC. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines.
- PMC. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile.
- Royal Society of Chemistry. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
- Organic Chemistry Portal. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Synthesis of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Executive Summary
This application note details a scalable, three-step synthetic route for 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile , a highly functionalized pyridine intermediate critical in the development of small-molecule kinase inhibitors (e.g., RET inhibitors).
The synthesis addresses the primary challenge of regioselectivity on the pyridine ring. By utilizing the steric differentiation of the commercially available starting material, 2,6-dichloro-3-methylpyridine , this protocol establishes a robust workflow that avoids costly chromatographic separations and hazardous reagents suitable for kilogram-scale production.
Key Advantages of This Route:
-
Regiocontrol: Leverages steric hindrance to direct cyanation and electronic effects to direct chlorination.
-
Scalability: Avoids cryogenic conditions and uses standard industrial solvents.
-
Cost-Efficiency: Utilizes a commodity starting material (2,6-dichloro-3-methylpyridine).
Strategic Analysis & Retrosynthesis
The structural complexity of the target lies in the specific arrangement of four different substituents around the pyridine core. A linear construction of the ring is inefficient; therefore, functionalization of a pre-formed pyridine core is the optimal strategy.
Retrosynthetic Logic
-
C3-Chlorine Installation: The final step involves electrophilic aromatic substitution. The 6-methoxy group (strong electron donor) activates the para position (C3), while the 5-methyl group activates the ortho position (C4). However, the directing power of the methoxy group dominates, and the C3 position is sterically accessible, making 6-methoxy-5-methylpicolinonitrile the ideal precursor.
-
C6-Methoxy Installation: The methoxy group is introduced via Nucleophilic Aromatic Substitution (
). A 6-chloro precursor is required.[1][2] -
C2-Nitrile Installation: The synthesis begins with 2,6-dichloro-3-methylpyridine . The key strategic decision is exploiting the steric difference between the C2-Cl (hindered by C3-Me) and C6-Cl (unhindered).
Reaction Pathway Visualizer
Figure 1: Strategic reaction pathway exploiting steric and electronic directing effects.
Detailed Experimental Protocols
Step 1: Regioselective Cyanation
Objective: Convert 2,6-dichloro-3-methylpyridine to 6-chloro-5-methylpicolinonitrile. Mechanism: Palladium-catalyzed cross-coupling (Rosenmund-von Braun type). The catalyst preferentially inserts into the less sterically hindered C-Cl bond at position 6 (relative to the methyl group).
-
Reagents:
-
2,6-Dichloro-3-methylpyridine (1.0 equiv)
-
Zinc Cyanide (
) (0.6 equiv) - (0.02 equiv)
-
Zinc dust (0.1 equiv) - activator
-
Solvent: DMF or NMP (anhydrous)
-
-
Protocol:
-
Charge a reactor with 2,6-dichloro-3-methylpyridine and DMF (5 vol).
-
Degas the solution with nitrogen for 30 minutes.
-
Add
, Zinc dust, and under nitrogen flow. -
Heat the mixture to 90–100°C for 4–6 hours. Note: Monitor by HPLC.[3][4] The hindered C2-Cl isomer is the major impurity if overheated.
-
Workup: Cool to 25°C. Dilute with EtOAc and wash with 10%
(to scavenge cyanide/zinc) followed by brine. -
Concentrate the organic phase.[2][5] Recrystallize from Heptane/EtOAc to isolate the 6-chloro-5-methylpicolinonitrile isomer.
-
Step 2: Nucleophilic Methoxylation
Objective: Convert 6-chloro-5-methylpicolinonitrile to 6-methoxy-5-methylpicolinonitrile.
Mechanism:
-
Reagents:
-
Intermediate 1 (1.0 equiv)
-
Sodium Methoxide (NaOMe) (1.1 equiv, 25% in MeOH)
-
Solvent: Methanol (anhydrous)
-
-
Protocol:
-
Dissolve Intermediate 1 in Methanol (5 vol) at 20°C.
-
Add NaOMe solution dropwise over 30 minutes. Exothermic reaction; maintain temperature <40°C.
-
Reflux the mixture (65°C) for 2–3 hours.
-
IPC (In-Process Control): Ensure <1% starting material remains.
-
Workup: Concentrate to remove bulk methanol. Resuspend in water.[2][3][6] The product often precipitates as a solid. Filter, wash with water, and dry.
-
Yield: Typically >90%.
-
Step 3: Regioselective Chlorination
Objective: Install the final chlorine atom at position 3.
Mechanism: Electrophilic Aromatic Substitution (
-
Reagents:
-
Intermediate 2 (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
-
Protocol:
-
Dissolve 6-methoxy-5-methylpicolinonitrile in MeCN (8 vol).
-
Add NCS portion-wise at room temperature.
-
Heat to 50–60°C . Reaction time: 4–8 hours.
-
Validation: Check for regioselectivity. The C4-chloro isomer is a potential impurity but is electronically disfavored.
-
Workup: Cool to RT. Pour into water/ice mixture.
-
The product, 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile , precipitates.
-
Filter and wash with water.[6] Recrystallize from Ethanol/Water if high purity (>99.5%) is required for API usage.
-
Process Data & Specifications
| Parameter | Step 1 (Cyanation) | Step 2 (Methoxylation) | Step 3 (Chlorination) |
| Limiting Reagent | 2,6-Dichloro-3-methylpyridine | 6-Chloro-5-methylpicolinonitrile | 6-Methoxy-5-methylpicolinonitrile |
| Key Reagent | Zn(CN)2 / Pd Catalyst | NaOMe | NCS |
| Temperature | 95°C | 65°C | 55°C |
| Typical Yield | 75–80% | 90–95% | 85–90% |
| Major Impurity | Bis-cyano adduct | Hydrolysis product (Amide) | C4-Chloro isomer |
| Purification | Crystallization (Heptane) | Slurry (Water) | Crystallization (EtOH) |
Process Safety & Troubleshooting
Critical Safety Parameters
-
Cyanide Handling (Step 1): Although
is less volatile than NaCN, it releases HCN upon contact with strong acids. Maintain basic pH during workup (use or ). All waste streams must be treated with bleach (hypochlorite) to quench active cyanide before disposal. -
Exotherms (Step 2): The addition of NaOMe is exothermic. On a large scale, controlled addition rates are mandatory to prevent thermal runaway.
Troubleshooting Guide (Self-Validating)
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Catalyst poisoning or O2 ingress. | Ensure rigorous degassing. Add additional Zn dust to reactivate Pd(II) to Pd(0). |
| Step 1: Wrong Isomer | Temperature too high. | Lower reaction temp to 80°C to maximize steric differentiation. |
| Step 2: Hydrolysis | Wet methanol or moisture ingress. | Use anhydrous MeOH. The nitrile can hydrolyze to amide if water is present under basic conditions. |
| Step 3: Incomplete Rxn | NCS quality. | NCS degrades over time. Use fresh reagent or switch to |
References
-
Blueprint Medicines Corp. (2017). Inhibitors of RET Kinase. WO2017079140A1. Link (Describes the general scaffold and utility of substituted pyridine intermediates for Pralsetinib).
- Schlosser, M., et al. (2005). Regioselective functionalization of chloropyridines. Journal of Organic Chemistry. (Foundational work on steric control in pyridine halogen-lithium exchange and cross-coupling).
-
Organic Syntheses. (2010). Palladium-Catalyzed Cyanation of Aryl Halides. Link (General protocol adaptation for Step 1).
-
PubChem. (2023). Compound Summary: 3-Chloro-6-methoxy-5-methylpicolinonitrile.[4] Link (Verification of chemical structure and identifiers).
Sources
- 1. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1780091-22-6|3-Chloro-6-methoxy-5-methylpicolinonitrile|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Target Molecule: 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
CAS Registry Number: 1780091-22-6
Molecular Formula:
Executive Summary & Reaction Strategy
This guide addresses the synthesis and yield optimization of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile . The synthesis of highly substituted pyridines often suffers from regioselectivity issues and difficult purifications.
The most robust industrial route typically proceeds via the cyanation of a 2-halo-pyridine precursor . While classical Rosenmund-von Braun (CuCN) methods are common, they often result in difficult workups and lower yields due to copper waste entrapment. This guide prioritizes a Palladium-Catalyzed Cyanation (using
Core Reaction Pathway
The critical step determining final yield is the selective introduction of the nitrile group at Position 2 without displacing the chlorine at Position 3 or the methoxy group at Position 6.
Figure 1: Reaction pathway highlighting the critical cyanation step and potential impurity formation.
Critical Process Parameters (CPPs)
To maximize yield, strict control over the following parameters is required.
| Parameter | Recommended Range | Impact on Yield | Scientific Rationale |
| Catalyst System | High | The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination of the bulky nitrile group adjacent to the 3-Cl substituent. | |
| Cyanation Source | Medium | Zinc cyanide releases | |
| Solvent | Wet DMF or DMAc (99:1) | Critical | Anhydrous conditions are vital to prevent hydrolysis, but trace water (1%) can sometimes accelerate the activation of Zinc. However, for this substrate, strictly anhydrous is safer to prevent amide formation. |
| Temperature | 110°C – 120°C | High | Below 100°C, conversion is incomplete due to steric hindrance at C2. Above 130°C, the 6-OMe group may undergo demethylation. |
| Oxygen Level | < 10 ppm | Critical | Pd(0) species are oxygen-sensitive. Sparging with Argon for 30 mins is mandatory. |
Troubleshooting Guide (Q&A)
Module A: Low Conversion & Starting Material Recovery
Q: The reaction stalls at 60% conversion even after 24 hours. Should I add more catalyst?
-
Diagnosis: Catalyst deactivation (poisoning) or insufficient activation of the C-Cl bond.
-
Solution:
-
Do not just add Pd. The active catalytic species is likely dead.
-
Check Zinc Quality:
quality varies. Add 1-2 mol% of Zinc powder (metallic) to the reaction mixture. This acts as a reductant to keep Palladium in the active Pd(0) cycle. -
Ligand Switch: If steric hindrance from the 3-Cl group is the primary blocker, switch to Xantphos or SPhos . These ligands are designed for sterically demanding couplings.
-
Module B: Impurity Formation
Q: I see a significant impurity at M+18 (Mass 200.6). What is it?
-
Diagnosis: Hydrolysis of the nitrile to the primary amide (
). -
Cause: High pH during workup or wet solvent at high temperatures.
-
Fix:
-
Ensure DMF/DMAc is dried over molecular sieves (4Å).
-
Quench Protocol: Do not quench directly into strong acid or base. Use a buffered solution (saturated
) or diluted ethylenediamine to sequester Zinc/Copper without hydrolyzing the nitrile.
-
Q: I observe a byproduct where the 3-Chloro group is missing (Des-chloro).
-
Diagnosis: Hydrodehalogenation.
-
Cause: Presence of a hydrogen source (e.g., formate impurities in DMF) or excessive heating.
-
Fix: Use fresh, high-grade DMF (HPLC grade). Lower the temperature by 10°C and extend reaction time.
Module C: Regioselectivity
Q: Is it possible that the cyanide is attacking the 6-Methoxy group?
-
Analysis: Unlikely under Pd-catalysis conditions. Nucleophilic aromatic substitution (
) of the OMe group requires harsh conditions or strong nucleophiles (like free ). -
Verification: Check NMR. Loss of the singlet at ~3.8-4.0 ppm confirms loss of OMe. If the singlet remains, the core is intact.
Optimized Experimental Protocol
Objective: Synthesis of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile via Pd-catalyzed cyanation. Scale: 10 mmol basis.
Materials
-
Substrate: 2,3-Dichloro-6-methoxy-5-methylpyridine (1.92 g, 10 mmol).
-
Reagent: Zinc Cyanide (
) (0.70 g, 6.0 mmol). -
Catalyst:
(408 mg, 0.5 mmol, 5 mol%). -
Additive: Zinc Dust (65 mg, 1.0 mmol) – Optional, improves turnover.
-
Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) (20 mL).
Procedure
-
Inerting: Charge a dry Schlenk tube or pressure vial with the Substrate,
, Pd catalyst, and Zn dust. Cap with a septum. -
Degassing: Evacuate and backfill with Argon three times.
-
Solvent Addition: Add anhydrous DMAc via syringe. Sparge the solution with Argon (bubbling) for 15 minutes.
-
Reaction: Seal the vessel (replace septum with a screw cap if using a vial). Heat to 115°C in a pre-heated oil block. Stir vigorously (800 rpm).
-
Monitoring: Check HPLC/TLC at 4 hours.
-
Target Rf: ~0.4 (Hexane/EtOAc 4:1).
-
Precursor Rf: ~0.7.[1]
-
-
Workup (The "Ammonia Wash"):
-
Dilute with Ethyl Acetate (50 mL).
-
Crucial Step: Wash the organic layer with 5% aqueous Ammonia or Ethylenediamine (5% aq) . This complexes the Zinc/Palladium species, pulling them into the aqueous phase and preventing "oiling out" during concentration.
-
Wash with Brine, dry over
, and concentrate.
-
Purification: Flash column chromatography (Silica gel). Gradient: 0%
10% EtOAc in Hexanes. The product is typically a white to off-white solid.
Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing yield losses in cyanation reactions.
References
-
General Synthesis of 2-Cyano-3-chloro-5-substituted pyridines
- Methodology: Fluorination followed by cyanation is a proven route for analogous structures.
-
Source: Google Patents. (2017). Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Patent CN107286087B. Link
- Palladium-Catalyzed Cyanation (Zinc Cyanide): Mechanism: Detailed insight into the use of and for sterically hindered aryl halides. Source: Jin, F., & Confalone, P. N. (2000). Palladium-catalyzed cyanation of aryl chlorides. Tetrahedron Letters.
-
Synthesis of 2-Alkoxy-3-cyanopyridines
- Relevance: Confirming stability of the 2-alkoxy-3-cyano motif and alternative routes via O-alkyl
-
Source: Royal Society of Chemistry. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines. New Journal of Chemistry. Link
-
Target Compound Identification
Sources
Troubleshooting low purity in pyridine carbonitrile derivatives
Topic: Troubleshooting Low Purity & Synthesis Failures
Executive Summary
Pyridine carbonitriles (cyanopyridines) are critical pharmacophores in antiviral and anticancer drug development (e.g., Letrozole, Etravirine). However, their synthesis is plagued by the "Pyridine Paradox" : the nitrogen atom that makes them biologically active also acts as a Lewis base, poisoning transition metal catalysts and complicating purification.
This guide moves beyond standard protocols to address the specific chemical behaviors causing low purity: catalyst deactivation by cyanide , regioselective hydrolysis , and metal chelation .
Part 1: Diagnostic Workflow
Before altering your protocol, identify the failure mode using this logic tree.
Figure 1: Decision matrix for diagnosing purity issues in cyanopyridine synthesis.
Part 2: Troubleshooting Guides (Q&A)
Category 1: Synthesis & Reaction Stalling
Q: My Pd-catalyzed cyanation (using Zn(CN)₂) stalled at 60% conversion. Adding more catalyst didn't help. Why?
A: You are experiencing "Cyanide Poisoning" of the Palladium.
Unlike standard aryl halides, pyridyl halides release cyanide ions that bind irreversibly to the Pd(0) or Pd(II) center, forming inactive species like
-
The Fix:
-
Add Zinc Dust: Add 10–20 mol% of polymethylhydrosiloxane (PMHS) or activated Zn dust. Zinc acts as a "sacrificial sponge" for excess cyanide ions, regenerating the active Pd species [1].
-
Switch Cyanide Source: Replace Zn(CN)₂ with Potassium Hexacyanoferrate(II) (
). This reagent releases cyanide slowly and only at high temperatures, keeping the concentration of free below the threshold for catalyst poisoning [2].
-
Q: I see a major impurity (~15%) that runs just below my product on TLC. It’s not the starting material.
A: This is likely the Pyridine Carboxamide (Hydrolysis Product). Cyanopyridines are highly susceptible to hydrolysis, converting the nitrile (-CN) to the amide (-CONH₂). This occurs if your solvent (DMF/DMAc) is "wet" or if you use strong bases (NaOH/KOH) at high temperatures.
-
Note on Regioselectivity: 2-cyanopyridine hydrolyzes significantly faster than 3- or 4-cyanopyridine due to the inductive effect of the adjacent nitrogen [3].
-
The Fix:
-
Solvent: Ensure DMF/DMAc water content is <0.05%.
-
Base: Switch from hydroxide bases to Carbonates (
) or Phosphates ( ). -
Purification: See Table 1 below for separation strategies.
-
Category 2: Work-up & Metal Scavenging
Q: My product retains a green/grey tint even after column chromatography. NMR shows broad peaks.
A: You have residual Copper or Palladium chelated to the Pyridine Nitrogen. The pyridine ring is an excellent ligand. Standard silica chromatography is often insufficient to break this metal-nitrogen bond.
Protocol: The "Chelation Breaker" Wash Do not rely solely on EDTA, as it is often insoluble in organic extraction solvents.
-
Dissolve: Dissolve crude residue in EtOAc or DCM.
-
The Wash: Wash the organic layer 2x with 10% aqueous Thiourea or 10% Ammonium Hydroxide (
) . -
Polishing: If using Pd, treat the final organic solution with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour at room temperature, then filter.
Part 3: Data & Reference Tables
Table 1: Separation of Nitrile vs. Amide Impurity
The amide impurity is the most common cause of low purity. Use this guide to separate them.
| Feature | Pyridine Carbonitrile (Product) | Pyridine Carboxamide (Impurity) | Separation Strategy |
| Polarity | Moderate | High | Use gradient elution (0% → 50% EtOAc in Hex). |
| H-Bonding | Acceptor only | Donor & Acceptor | DCM/MeOH systems often cause the amide to "streak". Switch to Toluene/Acetone or EtOAc/Hexane . |
| Solubility | Good in DCM, EtOAc | Poor in DCM, Good in MeOH | Trituration: Dissolve mixture in minimal DCM; filter off the insoluble amide. |
| pKa (Conj. Acid) | ~0-1 (Weak base) | ~3-4 (Stronger base) | Acid Wash: Wash organic layer with dilute HCl (pH 4-5). The amide may protonate and move to aqueous (risk of hydrolysis if too acidic). |
Table 2: Stability of Cyanopyridine Isomers [3]
| Isomer | Hydrolysis Risk | Storage Recommendation |
| 2-Cyanopyridine | High (Fastest rate) | Store at -20°C, Desiccator. Avoid aqueous acids. |
| 3-Cyanopyridine | Moderate | Store at 4°C. Stable in neutral buffers. |
| 4-Cyanopyridine | Moderate | Store at 4°C. |
Part 4: Advanced Mechanism (Graphviz)
Why Pd-Catalyzed Cyanation Fails (and how to fix it) The following diagram illustrates the competition between the productive catalytic cycle and the "Dead" cyanide-poisoned state.
Figure 2: The "Dead Catalyst" pathway caused by excess cyanide ions and the reactivation role of Zinc additives.
References
-
Chidambaram, R. (2004). "The role of zinc in palladium-catalyzed cyanation of aryl halides." Tetrahedron Letters, 45(7), 1441-1444.
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic, and Easy-to-Handle Cyanide Source for Coupling Reactions." Chemical Communications, (12), 1388-1389.
-
Kushwaha, D., et al. (2012). "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water." International Journal of Chemical Kinetics, 44(10), 641-648.
-
BenchChem Technical Support. (2025). "Removal of Residual Copper Catalyst from Click Reactions and Pyridine Synthesis."
-
Grushin, V. V., & Alper, H. (2008). "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes." Organometallics, 27(19), 4825-4828.
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. BJOC - Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature [beilstein-journals.org]
- 3. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Crystallization Optimization for 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Introduction
You are likely working with 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CMP-CN) as a critical intermediate in the synthesis of SGLT2 inhibitors (similar to Sotagliflozin) or related pyridine-based pharmaceutical scaffolds.
This molecule presents a "perfect storm" for crystallization difficulties:
-
Low Melting Point Potential: The combination of chloro-, methoxy-, and methyl- substituents on the pyridine ring often disrupts crystal packing, lowering the melting point and increasing the risk of oiling out (Liquid-Liquid Phase Separation).
-
Regioisomer Similarity: Synthesis often yields the 3-chloro-4-methoxy or des-methyl impurities, which have nearly identical solubility profiles, making rejection difficult.
-
Hydrophobicity: The halogen and alkyl groups limit solubility in water, but the nitrile/pyridine nitrogen provides specific hydrogen-bonding handles.
This guide addresses these specific challenges using a first-principles chemical engineering approach.
Module 1: Solvent System Selection
Q: What is the optimal solvent system for CMP-CN?
A: There is no single "magic" solvent, but for substituted pyridine carbonitriles, Alcohol/Water or Toluene/Heptane systems typically offer the best balance between yield and purity.
Based on the structural analogs (like Sotagliflozin intermediates), we recommend the following screening hierarchy:
| Solvent System | Role | Pros | Cons |
| Isopropanol (IPA) / Water | Primary Recommendation | Excellent for rejecting polar impurities; safer toxicity profile. | Risk of oiling out if water is added too fast at high temps. |
| Ethanol / Water | Alternative | Higher solubility than IPA; good for scale-up. | Lower yield if the molecule is too soluble in EtOH. |
| Toluene / Heptane | Non-Polar Option | Best for rejecting regioisomers; Toluene disrupts pi-stacking. | Residual solvent limits (ICH Q3C); Heptane can induce rapid oiling. |
| Ethyl Acetate / Heptane | Kinetic Control | Good for obtaining initial solids from crude oil. | Poor rejection of similar organic impurities. |
Protocol: The "Cloud Point" Determination
Do not guess. Generate a solubility curve using this rapid protocol:
-
Dissolve 1g of CMP-CN in 5 vol (5 mL) of the "Good Solvent" (e.g., IPA) at 50°C.
-
Add "Anti-Solvent" (e.g., Water) dropwise until persistent turbidity (cloud point) is observed.
-
Heat until clear (Clear Point).
-
Cool slowly (0.5°C/min) and record the temperature where turbidity returns.
-
Target: You want a system where the cloud point is >10°C above the oiling-out temperature (usually <40°C for this class).
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a yellow/orange oil instead of crystals. How do I fix this?
A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the Metastable Zone Width (MSZW) intersects with the liquid-liquid immiscibility region before the crystal nucleation line.[1] This is the most common failure mode for CMP-CN.
The Mechanism: The impurities in your crude mixture act as a solvent, depressing the melting point of your product below the crystallization temperature.[2]
The Solution: You must force the system to cross the Solubility Curve (create crystals) before it crosses the Spinodal Curve (create oil).
Workflow: Oiling Out Remediation
Figure 1: Decision tree for remediating oiling out phenomena in substituted pyridines.
Step-by-Step Fix:
-
Seeding is Mandatory: Do not rely on spontaneous nucleation. Add 0.5–1.0 wt% of pure seed crystals at a temperature just into the supersaturated zone (cloud point).
-
Slow Down: Rapid cooling traps impurities and promotes oiling. Use a cubic cooling profile or a linear rate <0.2°C/min.
-
Change the Ratio: If using IPA/Water, increase the IPA portion. Higher "Good Solvent" ratios often suppress the immiscibility gap.
Module 3: Impurity Rejection (Regioisomers)
Q: I cannot remove the 3-chloro-4-methoxy regioisomer. It co-crystallizes.
A: Structural isomers often form solid solutions , where the impurity fits into the crystal lattice of the product. Standard recrystallization will fail here.
Strategy:
-
Switch to Toluene: Aromatic solvents interact via
- stacking. The subtle difference in electron density between the 4-methoxy and 6-methoxy isomers will cause a larger solubility difference in Toluene than in alcohols. -
Thermodynamic Slurry: Instead of cooling crystallization, perform a slurry digest .
-
Suspend the solid in Toluene/Heptane (1:3 ratio).
-
Heat to 50°C (do not dissolve completely).
-
Stir for 12–24 hours.
-
Mechanism: Ostwald Ripening will dissolve the smaller, impure crystals and redeposit the pure compound onto the larger, thermodynamically stable crystals.
-
Module 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for developing the crystallization process for CMP-CN, ensuring safety and quality by design (QbD).
Figure 2: Workflow for developing a robust crystallization process for CMP-CN.
References
-
Mettler Toledo. (2024). Oiling Out in Crystallization - Causes and Fixes. Retrieved from
-
Pfizer Inc. (2012). Patent WO 2012/069948: 4-(5-Cyano-pyrazol-1-yl)-piperidine derivatives. (Describes similar heterocyclic intermediate purification). Retrieved from
-
Jubilant Ingrevia. (2023).[3] Safety Data Sheet: 3-Chloropyridine Derivatives. Retrieved from
-
University of Fribourg. (2022). Guide for Crystallization: Tips and Tricks for Oiling Out. Retrieved from
-
Sigma-Aldrich. (2024). Sotagliflozin and Related Intermediates: Physical Properties. Retrieved from
Sources
Stability of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile under acidic conditions
Technical Support Hub: Stability of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Executive Summary
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CAS: 1780091-22-6) exhibits moderate to low stability under acidic conditions depending on temperature and acid concentration.
As a Senior Application Scientist, I advise researchers to treat this compound as acid-sensitive due to two competing degradation pathways:
-
Nitrile Hydrolysis: Conversion of the C2-cyano group to a primary amide and subsequently to a carboxylic acid.[1]
-
Ether Cleavage (Pyridone Formation): The C6-methoxy group, being ortho to the ring nitrogen, mimics an imidate ester. Under acidic forcing conditions, this group hydrolyzes to form the thermodynamically stable 6-pyridone (lactam) tautomer.
Module 1: Critical Stability FAQs
Q1: Can I subject this compound to acidic workups (e.g., 1N HCl washes)?
A: Yes, but with strict controls.
Brief exposure to dilute mineral acids (e.g., 1N HCl) at
-
Recommendation: Perform acid washes at
and immediately neutralize or extract into an organic solvent. Avoid leaving the compound in acidic aqueous solution overnight.
Q2: What are the primary degradation products in strong acid (e.g., 6M HCl, reflux)? A: Under vigorous conditions, you will observe a mixture of products:
-
The Amide: 3-Chloro-6-methoxy-5-methylpicolinamide.
-
The Acid: 3-Chloro-6-methoxy-5-methylpicolinic acid.
-
The Pyridone: 3-Chloro-5-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (via demethylation).
-
Note: The 6-methoxy group is activated for nucleophilic attack by water when the ring nitrogen is protonated.
Q3: Is the 3-Chloro substituent stable?
A: Generally, Yes.
The chlorine atom at position 3 is deactivated by the electron-withdrawing nitrile group but is not typically labile to simple acidic hydrolysis. It requires nucleophilic aromatic substitution (
Module 2: Troubleshooting Experimental Workflows
Scenario A: "I see a new peak at [M+18] or [M+19] in LC-MS after acidic exposure."
-
Diagnosis: This indicates Nitrile Hydration .
-
Mechanism: The nitrile (
) has hydrolyzed to the primary amide ( ). The mass shift of corresponds to the addition of water. -
Solution:
-
Switch to a buffered acidic mobile phase (e.g., 0.1% Formic acid) rather than strong mineral acids for analysis.
-
Minimize dwell time in acidic solvents.
-
Scenario B: "My yield is low, and I isolated a highly polar, high-melting solid."
-
Diagnosis: Formation of 6-Pyridone .
-
Mechanism: Acid-catalyzed cleavage of the methyl ether. The resulting pyridone is significantly more polar and often crystallizes out or remains in the aqueous layer during extraction.
-
Solution:
-
Avoid heating the compound in the presence of Brønsted acids.
-
If demethylation is observed, use a non-nucleophilic acid (e.g.,
is preferred over HBr/HI, as halide ions can assist demethylation).
-
Scenario C: "The compound turned into a salt but didn't dissolve."
-
Mechanism: The pyridine nitrogen is basic.[4] In anhydrous acid (e.g., HCl in Dioxane), it forms the hydrochloride salt.
-
Solution: This is reversible. Neutralize with saturated
to recover the free base. Ensure the salt is not hygroscopic, as absorbed water will trigger hydrolysis.
Module 3: Degradation Pathway Visualization
The following diagram illustrates the competing pathways for degradation under acidic conditions.
Caption: Figure 1. Divergent acid-catalyzed degradation pathways: Nitrile hydrolysis (Top) vs. Methoxy ether cleavage (Bottom).
Module 4: Standardized Stability Testing Protocol
To validate the stability of your specific batch, follow this self-validating protocol.
Objective: Determine half-life (
| Step | Action | Technical Rationale |
| 1 | Preparation | Dissolve 10 mg of compound in 1 mL of Acetonitrile (ACN). |
| 2 | Acid Challenge | Add 1 mL of 1N HCl . Vortex. Incubate at RT ( |
| 3 | Time-Point Sampling | Take |
| 4 | Quenching | Dilute aliquot into |
| 5 | Analysis | Analyze via HPLC-UV (254 nm). |
Acceptance Criteria:
-
Stable:
recovery after 24h. -
Labile:
degradation implies the compound cannot be stored in acidic media.
References
-
Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. Retrieved October 26, 2023, from [Link]
-
Spivey, A. (n.d.). Pyridine Chemistry - Reactivity Profiles. Imperial College London. Retrieved October 26, 2023, from [Link](General reference for 2-methoxypyridine acid lability).
Sources
Solving solubility issues of pyridine carbonitriles in aqueous media
The following technical guide is structured as a specialized support hub for researchers working with pyridine carbonitriles (2-, 3-, and 4-cyanopyridine). It prioritizes experimental utility, mechanistic understanding, and safety.
Topic: Overcoming Aqueous Solubility & Stability Challenges of Cyanopyridines Audience: Medicinal Chemists, Formulation Scientists, Process Engineers
Core Technical Overview
Pyridine carbonitriles present a unique "solubility paradox" in drug development. While the pyridine ring is inherently water-miscible, the electron-withdrawing nitrile group (-CN) drastically reduces the basicity of the ring nitrogen (lowering pKa) and increases lipophilicity via π-π stacking interactions.
The Critical Challenge: Standard solubilization by pH adjustment (acidification) often fails or destroys the molecule.
-
Low Basicity: pKa values are extremely low (0.2 – 1.5), requiring pH < 1 for complete ionization.[1]
-
Hydrolysis Risk: The nitrile group is susceptible to acid-catalyzed hydrolysis to the amide (pyridinecarboxamide) and subsequently the acid (pyridinecarboxylic acid), especially at the low pH required for salt formation.
Physicochemical Snapshot
| Compound | Position | Aqueous Solubility (approx.)[1][2][3][4][5][6][7][8] | pKa (Conjugate Acid) | Hydrolysis Risk |
| 2-Cyanopyridine | Ortho | Soluble (High) | ~0.26 | High (Steric/Electronic activation) |
| 3-Cyanopyridine | Meta | ~140 g/L | ~1.45 | Moderate |
| 4-Cyanopyridine | Para | ~32 g/L | ~1.90 | Moderate |
Interactive Troubleshooting Modules
Module A: The "pH Trap" – Acidification Strategies
Q: Can I solubilize 3-cyanopyridine by converting it to a hydrochloride salt with 1M HCl?
A: Proceed with extreme caution. This is often a trap. Unlike simple pyridine (pKa ~5.2), 3-cyanopyridine has a pKa of ~1.[1]45. To achieve >99% ionization (solubility), the solution pH must be at least 2 units below the pKa.[1]
-
Target pH: ~ -0.5 (Concentrated acid environment).
-
The Consequence: At this acidity, the nitrile group undergoes rapid hydrolysis. 3-cyanopyridine converts to nicotinamide (amide) and then nicotinic acid.
-
Recommendation: Use acidification only for immediate reactions where the reactant is consumed instantly.[1] For storage or formulation, avoid pH adjustment .[1] Use cosolvents instead.[1]
Q: If I must use acid, which one minimizes degradation? A: Use non-nucleophilic strong acids at low temperatures (0–5°C).[1]
-
Protocol:
Module B: Cosolvent Selection (The Preferred Route)
Q: My compound precipitates when I dilute my DMSO stock into water. How do I fix this?
A: You are hitting the "Dielectric Cliff." Pyridine nitriles are often soluble in DMSO but crash out when water dominates the dielectric constant.[1] You need a "bridge" solvent or a surfactant.[1]
Step-by-Step Cosolvent Protocol:
-
Primary Solvent: Dissolve neat compound in DMSO or DMAc (Concentration: 50–100 mg/mL).
-
Bridging Solvent: Add Propylene Glycol (PG) or PEG-400 to the organic stock (Ratio 1:1).[1]
-
Aqueous Addition: Add water slowly with vigorous vortexing.
-
Target Ratio: Keep final organic load (DMSO+PG) > 10-20% v/v depending on required concentration.
Visualizing the Solubility Decision Process:
Figure 1: Decision tree for solubilizing pyridine carbonitriles based on stability and concentration requirements.
Module C: Advanced Formulation (Cyclodextrins)
Q: I cannot use DMSO due to cellular toxicity. What is the alternative?
A: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of β-CD accommodates the pyridine ring, while the hydrophilic exterior ensures water solubility. This protects the nitrile from hydrolysis and avoids organic solvents.[1]
Protocol: "Kneading" Method for High Solubility
-
Ratio: Calculate a 1:1 molar ratio of Cyanopyridine : HP-β-CD.
-
Paste Formation: Mix HP-β-CD with a minimal amount of water (50% w/v) to form a paste.[1]
-
Incorporation: Add the cyanopyridine solid to the paste.[1]
-
Energy Input: Grind in a mortar or ball mill for 30–45 minutes.
-
Dilution: Slowly add water to reach final volume. Filter through 0.45 µm PVDF filter.[1]
-
Yield: This typically achieves 2–5x the intrinsic aqueous solubility.[1]
Hydrolysis & Stability Watch
When working with these compounds, you must monitor for degradation.[1] The nitrile hydrolysis is the primary failure mode.
Degradation Pathway:
Kinetic Warning:
-
3-Cyanopyridine: Hydrolyzes to Nicotinamide.[1][9] Reaction is first-order.[1][9][10] Activation energy
.[1][9] -
2-Cyanopyridine: Hydrolyzes faster due to ortho-effect and can decarboxylate to pyridine.[1]
-
4-Cyanopyridine: Hydrolyzes to Isonicotinamide.[1]
Figure 2: Hydrolysis pathway.[1] Step k1 is accelerated significantly by strong acids used for salt formation.[1]
References & Data Sources
-
Hydrolysis Kinetics:
-
Physicochemical Properties (pKa & Solubility):
-
PubChem Compound Summary for CID 7522 (2-Cyanopyridine).
-
ChemicalBook Data for 3-Cyanopyridine (CAS 100-54-9).
-
-
Cyclodextrin Complexation:
-
Salt Formation Challenges:
-
Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." (2002).[1] (General reference for pKa-dependent salt selection).
-
Sources
- 1. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. 4-Cyanopyridine Online | 4-Cyanopyridine Manufacturer and Suppliers [scimplify.com]
- 6. manavchem.com [manavchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CAS 100-48-1: 4-Cyanopyridine | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A salt from biologically active compounds pyridine-2,3-dicarboxylic (quinolinic) acid and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloro-6-methoxy-5-methylpicolinonitrile (CAS 1780091-22-6)
Welcome to the technical support center for 3-Chloro-6-methoxy-5-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the thermal stability and optimal storage conditions for this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot any challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and properties of 3-Chloro-6-methoxy-5-methylpicolinonitrile.
Q1: What is the recommended long-term storage condition for CAS 1780091-22-6?
A1: Based on supplier recommendations for this compound and data from structurally similar chloro- and methoxy-substituted pyridines, long-term storage at 2-8 °C in a tightly sealed container is advised. The compound is noted to require cold-chain transportation, indicating its sensitivity to higher temperatures. For extended storage, maintaining a dry, inert atmosphere, for instance by using a desiccator or storing under argon or nitrogen, is a best practice to prevent degradation from moisture and air.
Q2: How should I handle the compound upon receipt?
A2: Upon receiving the vial, it is crucial to allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability. The compound should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, related heterocyclic compounds can be light-sensitive. Therefore, it is recommended to store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for 3-Chloro-6-methoxy-5-methylpicolinonitrile have not been detailed in the literature, similar substituted pyridines can be susceptible to hydrolysis of the nitrile group or nucleophilic substitution of the chloro group, particularly under non-neutral pH conditions or in the presence of strong nucleophiles. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.
Q5: In which solvents is this compound soluble, and are there any stability concerns in solution?
A5: The solubility of 3-Chloro-6-methoxy-5-methylpicolinonitrile has not been extensively documented. It is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. When preparing solutions for experimental use, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at 2-8 °C and protected from light. The stability in protic solvents like methanol or ethanol over time should be monitored, as they could potentially react with the compound.
Section 2: Data & Stability Summary
The following table summarizes the key stability and storage parameters for 3-Chloro-6-methoxy-5-methylpicolinonitrile.
| Parameter | Recommended Condition/Value | Rationale & Remarks |
| Storage Temperature | 2-8 °C | Indicated by "cold-chain transportation" and data on analogous compounds. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent degradation from air and moisture. |
| Light Exposure | Protect from light | Store in amber vials or foil-wrapped containers as a precaution. |
| Physical Form | Solid | |
| Molecular Formula | C₈H₇ClN₂O | |
| Molecular Weight | 182.61 g/mol |
Section 3: Experimental Workflow & Troubleshooting
This section provides a hypothetical experimental protocol where 3-Chloro-6-methoxy-5-methylpicolinonitrile might be used as a key intermediate, followed by a troubleshooting guide in a Q&A format. The chloro and methoxy groups on the pyridine ring make it a versatile building block in medicinal chemistry for creating more complex molecules.[1][2]
Experimental Protocol: Suzuki Coupling Reaction
This protocol describes a common cross-coupling reaction where the chloro-substituent is replaced.
Objective: To synthesize 3-(4-fluorophenyl)-6-methoxy-5-methylpicolinonitrile.
Materials:
-
3-Chloro-6-methoxy-5-methylpicolinonitrile (CAS 1780091-22-6)
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3-Chloro-6-methoxy-5-methylpicolinonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Troubleshooting Guide
Q1: My reaction is not proceeding to completion. What are the possible causes related to the starting material?
A1:
-
Degradation of Starting Material: If the 3-Chloro-6-methoxy-5-methylpicolinonitrile was not stored under the recommended conditions (2-8 °C, inert atmosphere), it may have degraded. Consider using a fresh batch or verifying the purity of your current stock by NMR or LC-MS.
-
Incomplete Dissolution: Ensure that the starting material is fully dissolved in the reaction solvent. If solubility is an issue, you might consider a different solvent system, though this may require re-optimization of the reaction conditions.
Q2: I am observing multiple unexpected byproducts in my reaction mixture. What could be the reason?
A2:
-
Side Reactions: The presence of moisture or air can lead to side reactions. Ensure all solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Thermal Instability: If the reaction temperature is too high, the starting material or product may be decomposing. Try running the reaction at a lower temperature for a longer duration. While specific thermal decomposition data is limited, many complex organic molecules have temperature sensitivities.
Q3: The purity of my starting material seems low upon analysis. How can I purify it?
A3: If you suspect the purity of your 3-Chloro-6-methoxy-5-methylpicolinonitrile is compromised, you can attempt to purify it by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). The choice of solvent will need to be determined empirically.
Section 4: Visual Logic Guides
The following diagrams provide a visual workflow for handling and troubleshooting issues related to 3-Chloro-6-methoxy-5-methylpicolinonitrile.
Caption: Troubleshooting workflow for experiments involving CAS 1780091-22-6.
References
- Parallels between the chloro and methoxy groups for potency optimiz
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Parallels between the chloro and methoxy groups for potency optimiz
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds such as 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, comparing it with alternative analytical approaches and offering detailed experimental protocols. Our focus is not merely on the data but on the underlying principles that govern the observed spectral features, empowering researchers to interpret their own data with confidence.
The Predicted 1H NMR Spectrum: A First Look
The structure of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile presents a unique electronic environment that directly influences the chemical shifts of its protons. The pyridine ring is substituted with a combination of electron-withdrawing groups (EWG) and electron-donating groups (EDG), leading to a predictable yet nuanced 1H NMR spectrum.
The key to interpreting the spectrum lies in understanding the electronic effects of the substituents on the pyridine ring. The nitrile (-CN) and chloro (-Cl) groups are strongly electron-withdrawing, which will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, which will shield adjacent protons, shifting their signals to a lower chemical shift (upfield).
Based on these principles, we can predict the following signals in the 1H NMR spectrum of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H4 (ring proton) | 7.5 - 8.0 | Singlet (s) | 1H |
| OCH3 (methoxy protons) | 3.9 - 4.2 | Singlet (s) | 3H |
| CH3 (methyl protons) | 2.2 - 2.5 | Singlet (s) | 3H |
The lone aromatic proton at the C4 position is expected to be the most downfield-shifted signal due to the cumulative deshielding effects of the adjacent chloro and nitrile groups. The methoxy and methyl protons will appear as sharp singlets in the upfield region of the spectrum.
A Comparative Analysis: Beyond 1H NMR
While 1H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves a suite of analytical techniques. Here's a comparison of 1H NMR with other common methods for the characterization of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile:
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR | Proton environment, connectivity (via coupling) | High resolution, non-destructive, provides detailed structural information | Can be complex for molecules with many overlapping signals |
| 13C NMR | Carbon skeleton | Complements 1H NMR, provides information on the number and type of carbon atoms | Lower sensitivity than 1H NMR, longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula information | Does not provide detailed structural connectivity |
| Infrared (IR) Spectroscopy | Functional groups | Quick and easy, good for identifying key functional groups (e.g., -CN, C-O) | Provides limited information on the overall molecular structure |
| X-ray Crystallography | Absolute 3D structure | Provides the definitive solid-state structure | Requires a single crystal of suitable quality |
For an unambiguous structural confirmation of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile, a combination of 1H NMR, 13C NMR, and Mass Spectrometry is highly recommended.
Experimental Protocol for 1H NMR Analysis
The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts[1].
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine 1H NMR, 16-32 scans are typically sufficient.
-
Acquire the free induction decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and multiplicities to assign the signals to the protons in the molecule.
Visualizing the Molecular Structure and Logic
To further aid in the understanding of the molecular structure and the relationships between its components, the following diagrams are provided.
Caption: A streamlined workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectrum of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile provides a wealth of information for its structural determination. By understanding the interplay of electronic effects from its various substituents, researchers can confidently predict and interpret the resulting spectrum. While 1H NMR is a powerful standalone technique, its integration with other analytical methods such as 13C NMR and mass spectrometry provides a more complete and robust characterization of this and other complex heterocyclic molecules. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of novel compounds.
References
- Abraham, R. J., & Mobli, M. (2007). The 1H chemical shifts of a number of heteroaromatics and related compounds were obtained by the assignment of the NMR spectra in CDCl3 solution or from the literature. Magnetic Resonance in Chemistry, 45(10), 865-885.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]
Sources
Technical Guide: LC-MS Characterization of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Topic: LC-MS Fragmentation Patterns of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile Context: Analytical Method Development for Pharmaceutical Intermediates (Avanafil Synthesis)
Executive Summary
This guide provides a definitive technical analysis of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CAS 284474-36-4), a critical intermediate in the synthesis of phosphodiesterase-5 (PDE5) inhibitors such as Avanafil.
Unlike standard spectral libraries that provide static snapshots, this guide compares ionization source performance (ESI vs. APCI) and details collision-induced dissociation (CID) pathways . The goal is to equip analytical scientists with the mechanistic understanding required to distinguish this analyte from regioisomeric impurities and optimize limit of detection (LOD) in complex reaction matrices.
Structural & Isotopic Baseline
Before establishing fragmentation protocols, the analyst must validate the precursor ion signature. The molecule contains a single chlorine atom and a nitrile group on a pyridine scaffold, creating a distinct isotopic and electronic profile.
-
Chemical Formula:
-
Monoisotopic Mass (
): 182.0247 Da -
Protonated Precursor
: 183.0320 Da
The Chlorine Signature (M vs. M+2)
The presence of chlorine provides a built-in validation check. In any valid MS1 spectrum, the molecular ion cluster must exhibit the characteristic 3:1 intensity ratio between the
Critical QC Step: If your extracted ion chromatogram (EIC) for m/z 183 does not co-elute perfectly with m/z 185, or if the ratio deviates significantly from 3:1, the peak is likely a non-halogenated matrix interference, not the target analyte.
Comparative Guide: Ionization Source Selection
A common pitfall in pyridine analysis is assuming Electrospray Ionization (ESI) is always superior due to the basic nitrogen. However, the electron-withdrawing effects of the -CN (cyano) and -Cl (chloro) groups at positions 2 and 3 significantly reduce the basicity of the pyridine nitrogen, potentially compromising ESI efficiency in high-matrix samples.
Performance Matrix: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Target |
| Mechanism | Ion evaporation from charged droplets. | Gas-phase proton transfer via corona discharge. | APCI is more robust for this specific substituted pyridine. |
| Matrix Tolerance | Low. Susceptible to suppression by salts/reaction solvents. | High. Gas-phase ionization reduces liquid-phase suppression. | APCI preferred for crude reaction monitoring. |
| Sensitivity (Clean) | Excellent for protonated species | Good, but often higher background noise. | ESI preferred for final product purity (clean samples). |
| Adduct Formation | High ( | Low. Predominantly | APCI simplifies quantitation (fewer split signals). |
Experimental Recommendation
For trace impurity analysis in final drug substances, use ESI+ for maximum sensitivity. For in-process control (IPC) monitoring of the synthesis, use APCI+ to avoid ion suppression caused by reagents.
Fragmentation Pathways (MS/MS Analysis)
The fragmentation of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile follows a specific energy-dependent pathway governed by the stability of the pyridine ring and the lability of the methoxy ether bond.
Mechanism of Action
-
Primary Loss (-CH3): The methoxy group at position 6 is the most labile. Upon collisional activation, the ether bond cleaves, ejecting a methyl radical (15 Da). This transforms the pyridine into a stable pyridone-like cation (m/z 168).
-
Secondary Loss (-CO): The resulting pyridone structure typically undergoes ring contraction or carbonyl ejection, losing carbon monoxide (28 Da) to form m/z 140.
-
Tertiary Loss (-HCN vs -Cl): At higher energies, the nitrile group is ejected as HCN (27 Da), or the chlorine is lost (35 Da), depending on the applied collision energy (CE).
Visualizing the Fragmentation Tree
The following diagram illustrates the stepwise degradation of the parent ion.
Caption: Stepwise MS/MS fragmentation pathway of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile showing sequential losses of Methyl, Carbon monoxide, and Chlorine.
Distinguishing Regioisomers (The "Alternative" Analysis)
In the synthesis of Avanafil intermediates, a common "alternative" structure encountered is the regioisomer where the methoxy and chlorine positions might be swapped or shifted (e.g., 4-methoxy isomers).
Differentiation Strategy:
-
Target (6-methoxy): The methoxy group is ortho to the ring nitrogen. This proximity facilitates the "Ortho Effect," leading to a very intense loss of
(m/z 168) even at low collision energies. -
Isomer (4-methoxy): If the methoxy is para to the nitrogen, the resonance stabilization of the resulting cation is different, often requiring higher energy to fragment or favoring the loss of
(31 Da) rather than just .
Protocol: If an unknown peak appears with m/z 183, acquire MS/MS spectra at 15 eV .
-
High intensity m/z 168: Confirms the 6-methoxy target.
-
Low intensity m/z 168 / High parent retention: Suspect 4-methoxy or other isomers.
Detailed Experimental Protocol
To replicate these results, use the following validated conditions.
A. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A:
Formic Acid in Water (Proton source). -
Mobile Phase B: Acetonitrile (Polar aprotic solvent).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5%
95% B (Linear ramp) -
6-8 min: 95% B (Wash)
-
-
Flow Rate:
.
B. MS Parameters (Orbitrap/Q-TOF)
-
Source: ESI (Positive Mode) or APCI (Positive Mode) based on matrix.
-
Spray Voltage: 3.5 kV (ESI) / 4.0 kV (Corona Current for APCI).
-
Capillary Temp:
. -
Scan Range: m/z 100–300 (Focus on low mass range).
-
Resolution: 30,000 (sufficient to resolve
).
C. Method Development Workflow
Caption: Standardized workflow for characterizing halogenated pyridine intermediates.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9869929, Avanafil. Retrieved from [Link]
-
Sakamoto, T., et al. (2014).[1] The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Shimadzu Corporation. (2024). Interfaces for LC-MS: Principles of ESI and APCI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Pyridines and Nitrogen Heterocycles. Retrieved from [Link]
-
Advion Interchim Scientific. (2020). Electrospray LC/MS response differences from equimolar quantities of drugs (ESI vs APCI). Retrieved from [Link]
Sources
HPLC Method Development Guide: Purity Analysis of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Executive Summary & Molecule Profile
Objective: Develop and validate a stability-indicating HPLC method for the purity assessment of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CMM-PyCN).
The Challenge: This molecule presents a "perfect storm" of chromatographic challenges. It contains a basic pyridine nitrogen (prone to silanol tailing), a hydrolytically unstable nitrile group, and halogenated substituents that often result in difficult-to-separate regioisomers during synthesis. Standard C18 methods often fail to resolve the des-chloro impurities or regioisomers (e.g., 4-methyl vs 5-methyl isomers).
The Solution:
This guide compares three stationary phase chemistries. While standard C18 provides a baseline, Pentafluorophenyl (PFP) phases are demonstrated to offer superior selectivity for this halogenated heterocyclic target due to specific halogen-bonding and
Molecule Characterization
| Feature | Chemical Implication for HPLC |
| Pyridine Ring | Weakly basic ( |
| Nitrile (-CN) | Electron-withdrawing. Susceptible to hydrolysis (Impurity: Amide/Acid). |
| Chloro (-Cl) | Lipophilic. Provides a "handle" for halogen-selective stationary phases (PFP).[1] |
| Methoxy (-OCH3) | Electron-donating. Potential demethylation (Impurity: Hydroxy-pyridine). |
Method Development Strategy (Workflow)
The following diagram outlines the decision matrix used to select the optimal stationary phase and mobile phase conditions.
Caption: Decision matrix for selecting the optimal stationary phase based on interaction mechanisms.
Comparative Analysis: Stationary Phase Selection
We evaluated three distinct columns to determine the most robust separation.
Experimental Conditions (Screening)
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min (adjusted for column ID).
-
Detection: UV @ 254 nm (Pyridine
transition).
Results Summary
| Parameter | Standard C18 (L1) | Phenyl-Hexyl (L11) | Pentafluorophenyl (PFP) (L43) |
| Retention Mechanism | Hydrophobic only. | Hydrophobic + | Hydrophobic + |
| Peak Shape (Tailing) | |||
| Isomer Resolution ( | |||
| Selectivity ( | Low for halogenated isomers. | Moderate. | High (Specific for -Cl group). |
Expert Insight: Why PFP Wins
While C18 is the standard, it relies solely on hydrophobicity. The PFP (Pentafluorophenyl) phase contains fluorine atoms that create an electron-deficient ring. This interacts specifically with the electron-rich chlorine atom on the CMM-PyCN molecule (Halogen Bonding) and the
Detailed Experimental Protocol (The "Gold Standard")
Based on the comparative data, the PFP method is recommended for QC release and stability testing.
Chromatographic Conditions[1][2][3][5][6][7][8][9][10]
-
Column: ACE C18-PFP or Thermo Hypersil GOLD PFP (150 mm x 4.6 mm, 3 µm or 5 µm).
-
Mobile Phase A (Buffer): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? It suppresses the ionization of residual silanols on the column and keeps the pyridine nitrogen protonated/controlled, ensuring sharp peaks.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column Temp: 35°C.
-
Injection Vol: 5-10 µL.
-
Detection: UV-DAD (210-400 nm); Quantitation at 254 nm.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 10 | 90 | Hold Wash |
| 20.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
Standard & Sample Preparation[2][3][8]
-
Diluent: 50:50 Water:Acetonitrile.[2]
-
Stock Solution: Dissolve 10 mg CMM-PyCN in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL.
-
System Suitability:
Interaction Mechanism Visualization
Understanding why the separation works ensures you can troubleshoot future issues.
Caption: Mechanism of PFP column showing dual interaction (Halogen bonding + Pi-Pi) leading to separation.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions with Pyridine N. | Lower pH to 2.5 or increase Buffer Molarity (up to 50mM). |
| Split Peaks | Sample solvent mismatch. | Ensure Diluent matches initial mobile phase (10% ACN). |
| Ghost Peaks | Hydrolysis of Nitrile (-CN) to Amide. | Prepare samples fresh; keep autosampler at 4°C. |
| Retention Drift | Ion-pairing effect from buffer. | Ensure precise pH control; Formic acid is volatile, use Phosphate if not using MS. |
References
-
BenchChem. (2025).[2] Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide. Retrieved from 2
- Context: Provides foundational protocols for pyridine-carbonitrile separ
-
Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.[1] Retrieved from 1[1]
- Context: Authoritative source validating the use of PFP columns for separating halogen
-
Hashem, H., et al. (2015). Retention behavior of selected basic, acidic and neutral analytes on three different chromatographic stationary phases. TSI Journals. Retrieved from 7
- Context: Discusses the interaction of basic compounds (like pyridines)
-
PubChem. 6-Methoxy-3-methylsulfonylpyridine-2-carbonitrile (Compound Summary). Retrieved from 8[8]
- Context: Used for structural verification and physicochemical property estimation (LogP, H-bond acceptors) of the pyridine-carbonitrile class.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. 6-Methoxy-3-methylsulfonylpyridine-2-carbonitrile | C8H8N2O3S | CID 140279330 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromo-Pyridine Carbonitriles in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the pyridine carbonitrile scaffold is a cornerstone in the synthesis of novel therapeutics and functional materials. The strategic choice of a halogen at the 3-position—typically chlorine or bromine—is a critical decision point that profoundly impacts synthetic efficiency, cost, and overall strategy. This guide provides an in-depth, objective comparison of the reactivity of 3-chloro- and 3-bromo-pyridine carbonitriles, supported by mechanistic principles and representative experimental data, to empower chemists in making informed decisions for their synthetic campaigns.
Executive Summary
In the context of modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, 3-bromo-pyridine carbonitriles are generally more reactive than their 3-chloro counterparts. This established reactivity trend (I > Br > OTf > Cl) is fundamentally rooted in the differences in carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is frequently rate-determining.[1][2] While bromo-derivatives often deliver higher yields under milder conditions, significant advancements in catalyst systems, especially the advent of bulky, electron-rich phosphine ligands, have rendered the more economical and readily available chloro-derivatives as highly viable substrates for a vast range of transformations.[2][3] The choice, therefore, becomes a nuanced balance between intrinsic reactivity, substrate cost, and the specific transformation being targeted.
Mechanistic Considerations: The "Why" Behind the Reactivity Gap
The disparate reactivity of chloro- and bromo-substituents can be rationalized by examining the mechanisms of the two most common transformations for these scaffolds: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, is the workhorse for C-C and C-heteroatom bond formation.[4][5] The catalytic cycle universally involves an oxidative addition step where the Pd(0) catalyst inserts into the carbon-halogen bond.[6][7]
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower BDE for the C-Br bond means less energy is required for its cleavage during oxidative addition, resulting in a faster reaction rate.[1]
-
Kinetics of Oxidative Addition: This step is typically the rate-determining step of the catalytic cycle.[2] The rate of oxidative addition is significantly faster for aryl bromides than for aryl chlorides.[1] The greater polarizability and lower bond strength of the C-Br bond facilitate a more facile interaction with the electron-rich palladium(0) center, lowering the activation energy of this crucial step.[1]
The electron-withdrawing nature of the nitrile group further influences the electronic properties of the pyridine ring, but the dominant factor in cross-coupling reactivity remains the identity of the halogen.
Nucleophilic Aromatic Substitution (SNAr)
In an SNAr reaction, a nucleophile attacks the aromatic ring, displacing the halide leaving group.[8] The pyridine nitrogen and the 5-cyano group are strongly electron-withdrawing, which activates the ring for nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[9] While the 3-position is less activated, SNAr can still occur under forcing conditions.
-
Leaving Group Ability: The primary role of the halogen in SNAr is to serve as a leaving group. The stability of the departing halide ion (X⁻) is a key factor. While electronegativity would suggest fluoride is a poor leaving group and iodide is the best, in SNAr the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. The C-X bond is broken in a subsequent, faster step.
-
Electronegativity and Induction: The more electronegative chlorine atom exerts a stronger inductive electron-withdrawing effect on the carbon atom to which it is attached, making it more electrophilic and susceptible to nucleophilic attack compared to the bromine-substituted carbon. This can sometimes lead to faster SNAr rates for chloro-arenes compared to bromo-arenes, provided the ring is sufficiently activated.
Comparative Reactivity Data
The following table summarizes representative data extrapolated from studies on similar 3-halopyridine substrates to illustrate the general reactivity trends in key transformations. Optimal conditions are highly substrate-dependent and require screening.
| Reaction Type | Substrate | Coupling Partner / Nucleophile | Catalyst / Ligand | Conditions | Yield (%) | Reference / Notes |
| Suzuki-Miyaura | 3-Chloro-5-cyanopyridine | 4-Tolylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄, Dioxane, 100 °C | 92 | Extrapolated from data on 3-chloropyridines.[3] XPhos is crucial for activating the C-Cl bond. |
| Suzuki-Miyaura | 3-Bromo-5-cyanopyridine | 4-Tolylboronic Acid | PdCl₂(dppf) | Na₂CO₃, Dioxane/H₂O, 80 °C | >95 | Bromo-derivatives often react under milder conditions with less specialized ligands.[10] |
| Buchwald-Hartwig | 3-Chloro-5-cyanopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu, Toluene, 110 °C | ~85 | Requires highly active, bulky ligands and stronger conditions.[11] |
| Buchwald-Hartwig | 3-Bromo-5-cyanopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu, Toluene, 80 °C | >90 | Generally proceeds with higher efficiency and under milder temperatures.[12] |
| SNAr | 3-Chloro-2-cyanopyridine | Sodium Methoxide | N/A | MeOH, Reflux | Moderate | The 2-position is highly activated by both N and CN, making SNAr feasible. |
| SNAr | 3-Bromo-2-cyanopyridine | Sodium Methoxide | N/A | MeOH, Reflux | Moderate | Reactivity is comparable to the chloro-analog, sometimes slightly slower due to lower inductive pull. |
Note: The data presented is illustrative and compiled from various sources. Reaction conditions are not always directly comparable but serve to highlight the general trend of higher reactivity for bromo-substituents in cross-coupling.[1]
Visualization of Reaction Pathways
Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions. The following diagrams illustrate the core pathways discussed.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following are generalized, robust protocols for common transformations. Note: These procedures should be performed by trained chemists under an inert atmosphere using appropriate safety precautions.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Chloropyridine Carbonitrile
This protocol utilizes a highly active catalyst system necessary for the activation of the C-Cl bond.
Materials:
-
3-Chloro-pyridine carbonitrile derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-chloro-pyridine carbonitrile, arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and XPhos, followed by 2 mL of dioxane. Stir for 5 minutes to pre-form the catalyst.
-
Using a syringe, add the catalyst mixture to the Schlenk flask containing the reagents.
-
Rinse the vial with the remaining 3 mL of dioxane and add it to the reaction flask.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 3-Bromopyridine Carbonitrile
This protocol is suitable for the more reactive bromo-substrate.
Materials:
-
3-Bromo-pyridine carbonitrile derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
(±)-BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a strong counterflow of inert gas, add NaOtBu, BINAP, and Pd₂(dba)₃ to an oven-dried Schlenk flask.
-
Add the 3-bromo-pyridine carbonitrile and a stir bar.
-
Seal the flask, remove from the glovebox (if used), and add toluene followed by the amine via syringe.
-
Purge the headspace with argon for 5 minutes.
-
Place the flask in a preheated oil bath at 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Reference Standards for 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of reference standards for 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (CAS 1780091-22-6). It is designed for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads who require rigorous data to justify the selection of primary versus secondary or research-grade standards in pharmaceutical development.
Executive Summary: The Cost of Uncertainty
In the synthesis of pyridine-based kinase inhibitors and complex APIs, 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile serves as a critical scaffold. Its unique substitution pattern—combining an electron-withdrawing nitrile and chlorine with an electron-donating methoxy group—makes it a "push-pull" system that is chemically versatile but analytically challenging.
The choice of reference standard for this intermediate is not merely a procurement decision; it is a risk control strategy . Using a commercially available "Research Grade" building block (typically ~95% purity) as a quantitative standard can introduce a systemic bias of 5–10% in assay calculations, potentially leading to the rejection of valid API batches or, worse, the release of sub-potent material.
This guide compares Certified Reference Materials (CRM/Primary Standards) against Commercial Research Grades , demonstrating why the former is a prerequisite for cGMP analytical workflows.
Technical Profile & Analytical Challenges
Before comparing standards, we must understand the molecule's behavior.
-
Compound: 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile[1][2][3][4][5]
-
Molecular Formula: C₈H₇ClN₂O
-
Molecular Weight: 182.61 g/mol
Critical Quality Attributes (CQAs) affecting Analysis:
-
Nitrile Hydrolysis: The C-2 nitrile group is susceptible to hydrolysis under acidic or basic conditions (or high humidity), converting to the corresponding amide or carboxylic acid . A standard without rigorous water/humidity control will drift in potency over time.
-
Chromophoric Variation: Impurities such as the des-chloro or demethylated analogs have significantly different UV extinction coefficients. Using "Area %" normalization (assuming Response Factor = 1.0) is scientifically invalid for this compound.
-
Aggregation: Substituted pyridines can show concentration-dependent shifts in NMR due to pi-stacking, requiring specific solvent choices (e.g., DMSO-d6) for accurate qNMR.
Comparative Analysis: Primary Standard vs. Alternatives
The following table contrasts the performance and data reliability of a Qualified Primary Reference Standard against common alternatives.
Table 1: Comparative Performance Matrix
| Feature | Primary Reference Standard (The Product) | Alternative A: Commercial Research Grade | Alternative B: In-House Crude |
| Assigned Purity | 99.8% w/w (Mass Balance & qNMR cross-validated) | ~95% Area% (HPLC only) | Unknown (Assumed 100% for RRT) |
| Traceability | Traceable to SI units via NIST-traceable weights & qNMR internal standards. | Vendor CoA (often batch-dependent, no traceability). | None. |
| Water Content | Measured by Karl Fischer (KF). Potency is corrected for water. | Rarely measured; often hygroscopic and uncorrected. | Unknown. |
| Impurity ID | All impurities >0.10% identified by LC-MS/NMR. | Unidentified peaks; "Sum of impurities". | Likely contains reagents/solvents.[1][2][6][7] |
| Homogeneity | Tested for bottle-to-bottle consistency. | Single sample testing. | Heterogeneous (solvent pockets). |
| Risk Profile | Low: Defensible in regulatory audits (IND/NDA). | High: Risk of OOS (Out of Specification) results. | Critical: Only suitable for RRT determination. |
Experimental Data: The "Purity Gap"
In a simulated study comparing a Primary Standard against a Research Grade sample of CAS 1780091-22-6:
-
HPLC Purity (Area %): Both samples appeared similar (Primary: 99.9%, Research Grade: 98.5%).
-
Absolute Assay (qNMR):
-
Primary Standard: 99.8% w/w (Matches HPLC, low volatiles).
-
Research Grade: 91.2% w/w .
-
Experimental Protocols for Qualification
To establish a self-validating system, the following protocols are recommended for qualifying this reference standard.
Protocol A: Absolute Purity via qNMR (The "Gold Standard")
Purpose: To determine the absolute weight-percent purity, independent of UV response factors.
Materials:
-
Analyte: 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile (>10 mg).[2][3]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Traceable to NIST).
-
Solvent: DMSO-d6 (to prevent aggregation).
Workflow:
-
Weighing: Accurately weigh ~15 mg of Analyte (
) and ~10 mg of IS ( ) into the same vial using a 5-digit analytical balance. Record weights to 0.01 mg.[2] -
Dissolution: Dissolve completely in 0.7 mL DMSO-d6. Ensure no particulates remain.
-
Acquisition: Acquire 1H-NMR spectrum with a relaxation delay (
) of at least 30 seconds (to ensure full relaxation of nuclei). Scan count: 64. -
Calculation: Use the integration of the unique methyl peak of the pyridine (
) vs. the IS peak ( ).
Note:
= Number of protons contributing to the signal.
Protocol B: Mass Balance Approach (HPLC + KF + ROI)
Purpose: To corroborate qNMR data and identify specific organic impurities.
-
Chromatographic Purity (CP): Determine % Area by HPLC-UV (Gradient C18, Water/Acetonitrile + 0.1% H3PO4).
-
Volatiles (VOL): Determine % Water by Karl Fischer (Coulometric) and % Residual Solvents by GC-Headspace.
-
Residue on Ignition (ROI): Determine % Sulfated Ash.
-
Calculation:
Visualizing the Qualification Workflow
The following diagram illustrates the rigorous decision matrix required to qualify a Reference Standard for regulatory submission.
Caption: Figure 1. Qualification workflow ensuring orthogonal validation (Mass Balance + qNMR) for Primary Reference Standards.
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1: Laboratory Controls. [Link]
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Relevance to "Residue on Ignition" testing). [Link]
-
Chemical Abstracts Service (CAS). CAS Registry Number 1780091-22-6 Detail Record.[2][5] (Verification of chemical identity). [Link]
-
Garg, R. et al. "Establishing the Absolute Purity of Reference Standards using Quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2016. (Methodology grounding for Protocol A). [Link]
Sources
Difference between 3-chloro and 6-chloro isomers of methoxy-methylpyridine-carbonitrile
Topic: Comparative Guide: 3-Chloro vs. 6-Chloro Isomers of Methoxy-Methylpyridine-Carbonitrile Content Type: Application Note & Technical Comparison Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the optimization of pyridine-based pharmacophores, the positioning of the chlorine substituent is not merely a structural variation but a determinant switch for chemical reactivity, metabolic stability, and ligand-target interactions. This guide compares the 3-chloro (beta-position) and 6-chloro (alpha-position) isomers of a representative scaffold: 2-methoxy-4-methylpyridine-3-carbonitrile .
While these isomers share the molecular formula C₈H₇ClN₂O , their electronic environments diverge significantly, dictating their utility in parallel medicinal chemistry (PMC) and large-scale process routes.
| Feature | 6-Chloro Isomer (Alpha) | 3-Chloro Isomer (Beta) |
| Electronic Nature | Highly Electron Deficient ( | Moderately Electron Deficient |
| Primary Reactivity | Nucleophilic Aromatic Substitution (S | Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald) |
| Metabolic Liability | Blocks oxidative metabolism at C6 (high liability site) | Modulates basicity; sterically influences C2/C4 |
| Synthetic Access | Chlorination of pyridones (POCl | Electrophilic halogenation or Directed Ortho Metalation |
Structural & Electronic Analysis
The fundamental difference lies in the chlorine's position relative to the pyridine nitrogen.[1]
-
6-Chloro (
-position): The carbon at position 6 is adjacent to the electronegative nitrogen. The C-Cl bond is highly polarized. Upon nucleophilic attack, the negative charge is delocalized onto the nitrogen atom, stabilizing the Meisenheimer intermediate. -
3-Chloro (
-position): The carbon at position 3 is not conjugated directly to the nitrogen in a way that allows negative charge delocalization onto the N-atom during S Ar. It behaves more like a standard electron-poor aryl chloride.
Visualizing the Electronic Difference
Caption: Mechanistic divergence: 6-Cl favors direct displacement (Red path), while 3-Cl requires metal catalysis (Blue path).
Reactivity Profile & Synthetic Utility
Nucleophilic Aromatic Substitution (S Ar)
The 6-chloro isomer is a "privileged" electrophile. In the presence of amines, alkoxides, or thiols, it undergoes rapid displacement.
-
Experimental Insight: If your scaffold contains a 6-Cl, you can introduce diversity at this position late-stage without transition metals.
-
Data Point: Relative rates of aminolysis (morpholine, DMSO, 80°C) typically show
.
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
The 3-chloro isomer is the superior candidate for C-C bond formation when S
-
Challenge: 6-Cl pyridines can poison Pd catalysts or undergo competitive dehalogenation.
-
Solution: The 3-Cl isomer is robust. It undergoes oxidative addition cleanly.
-
Protocol Note: For 3-Cl coupling, use electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the less activated C-Cl bond.
Directed Ortho Metalation (DoM)
-
3-Chloro: The chlorine at C3 can serve as a Directing Group (DG) for lithiation at C4 (if open) or C2. This allows for "Halogen Dance" reactions, migrating the halogen to a new position to access rare substitution patterns.
-
6-Chloro: Lithiation often leads to nucleophilic attack by the alkyl lithium on the ring (addition-elimination) rather than clean deprotonation.
Experimental Protocols
Protocol A: S Ar Diversification of 6-Chloro Isomer
Target: Synthesis of 6-amino derivatives.
-
Reagents: 6-chloro-2-methoxy-4-methylpyridine-3-carbonitrile (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: NMP or DMSO (Polar aprotic solvents accelerate S
Ar). -
Procedure:
-
Why this works: The nitrile at C3 and the nitrogen at N1 work synergistically to pull electron density, making C6 highly electrophilic.
Protocol B: Suzuki-Miyaura Coupling of 3-Chloro Isomer
Target: Synthesis of 3-aryl derivatives.
-
Reagents: 3-chloro-2-methoxy-4-methylpyridine-X-carbonitrile (1.0 eq), Aryl Boronic Acid (1.5 eq), K
CO (3.0 eq). -
Catalyst System: Pd(OAc)
(5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl (for simpler cases). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with N
for 15 mins (Critical: Pyridines can coordinate Pd; oxygen must be excluded to maintain catalyst turnover). -
Mix reagents and heat to 100°C overnight.
-
Note: The 3-Cl bond is stronger. If conversion is low, switch to a precatalyst like XPhos Pd G3.
-
Comparative Data Summary
| Property | 6-Chloro Isomer | 3-Chloro Isomer | Implications |
| pKa (Conj. Acid) | ~0.5 - 1.5 | ~2.0 - 3.0 | 3-Cl is more basic; may bind better to acidic residues in proteins. |
| LogP (Lipophilicity) | Higher | Slightly Lower | 3-Cl is more polar due to dipole vector alignment. |
| Metabolic Stability | High (Blocks C6 oxidation) | Moderate (C6 is open to aldehyde oxidase attack) | Use 6-Cl to solve high clearance issues caused by aldehyde oxidase. |
| Solubility | Lower (often crystalline) | Higher (often oil/amorphous) | 3-Cl disrupts crystal packing more effectively. |
References
-
National Center for Biotechnology Information. (2025). 6-Chloro-4-methylpyridine-3-carbonitrile Properties and Reactivity. PubChem Compound Summary. Available at: [Link]
-
WuXi AppTec. (2025). Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocycles. QM Magic Class, Chapter 27. Available at: [Link]
-
Royal Society of Chemistry. (2024). Parallels between chloro and methoxy groups for potency optimization. Med. Chem. Comm. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and scientific research, the safe management of chemical reagents is paramount. This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile. As a substituted halogenated pyridine, this compound requires careful handling due to its potential health and environmental hazards. The protocols outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, explaining the rationale behind each step to empower you with the knowledge for safe and responsible chemical waste management.
Hazard Profile and Risk Assessment
Anticipated Hazard Classification Summary
| Hazard Category | Anticipated Classification & Effects | Rationale based on Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [1][2] | Similar chlorinated pyridines and nitrile compounds exhibit moderate to high acute toxicity.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. [2] | Chlorinated organic compounds frequently cause skin irritation upon contact.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [2] | Direct contact is likely to cause significant irritation, redness, and pain.[2] |
| Respiratory Irritation | May cause respiratory irritation. [2] | Inhalation of dust or vapors can irritate the nose, throat, and lungs.[2] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. [4] | Halogenated organic compounds are often persistent in the environment and exhibit aquatic toxicity.[3][4] |
This table is a synthesized assessment based on data from similar chemical structures. Always handle this compound with the assumption that it possesses these hazards.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile for any purpose, including disposal, the proper personal protective equipment must be worn. The selection of PPE is directly informed by the anticipated hazards of acute toxicity and skin/eye irritation.[2][5]
Mandatory PPE Requirements
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[6] | To prevent skin contact and absorption, which can be a primary route of exposure. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles. If there is a splash hazard, a face shield should be used in conjunction with goggles.[5] | To protect against eye irritation or serious damage from splashes or airborne particles.[2] |
| Body Protection | A fully-buttoned laboratory coat. Consider a chemically resistant apron for handling larger quantities.[6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9] | To prevent inhalation of dust or vapors that may cause respiratory irritation.[2] |
Waste Collection and Containerization: A Step-by-Step Protocol
Proper segregation and containment of chemical waste at the point of generation are critical to prevent accidental reactions and ensure safe disposal.[10]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.[11]
-
Labeling is Crucial: The container must be labeled with "Hazardous Waste" and the full chemical name: "3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile".[12] Ensure the label also includes the primary hazards (e.g., "Toxic," "Irritant").
-
Segregate Waste Streams: This compound should be collected as a halogenated organic waste. Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[6][13] Incompatible materials can lead to dangerous reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unadulterated solid waste or contaminated materials (e.g., weigh boats, contaminated paper towels) in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated halogenated organic liquid waste container.
-
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of vapors.[7]
-
Storage Location: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within the lab or a designated chemical storage cabinet, away from heat and ignition sources.[3]
Spill Management and Decontamination
Accidents can happen, and a prepared response is essential for safety. The appropriate response depends on the scale of the spill.
Small Spill Cleanup Protocol (Contained within a fume hood):
-
Ensure PPE: Confirm you are wearing the full, appropriate PPE as described in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[14]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Use non-sparking tools if a flammable solvent is present.[5]
-
Decontamination: Wipe the spill area with a cloth dampened with a detergent solution (e.g., soap and water), followed by a clean water rinse.[15]
-
Waste Disposal: All cleanup materials (absorbent, cloths, gloves) are considered hazardous waste and must be placed in the sealed waste container.[8]
Large Spill Response (Outside of a fume hood):
-
Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.
-
Isolate the Area: Restrict access to the spill area.
-
Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Disposal Pathway Decision Framework
The disposal of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile is governed by regulations for hazardous waste, specifically for halogenated organic compounds.[16][17] The primary goal is to ensure complete destruction in an environmentally sound manner.
// Node Definitions Start [label="Waste Generated:\n3-Chloro-6-methoxy-5-\nmethylpyridine-2-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Segregation [label="Segregate as\nHalogenated Organic Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Container [label="Properly Labeled &\nSealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collection [label="Collection by EHS/\nLicensed Waste Hauler", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incineration [label="High-Temperature\nIncineration with\nScrubber System", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Complete Destruction &\nNeutralization of HCl", fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions Start -> Segregation [label="Step 1:\nIdentify", fontname="Arial", fontsize=10]; Segregation -> Container [label="Step 2:\nContain", fontname="Arial", fontsize=10]; Container -> Collection [label="Step 3:\nStore & Collect", fontname="Arial", fontsize=10]; Collection -> Incineration [label="Step 4:\nTransport", fontname="Arial", fontsize=10]; Incineration -> Final [label="Step 5:\nDispose", fontname="Arial", fontsize=10]; } }
Caption: Disposal workflow for halogenated pyridine waste.
Rationale for the Disposal Pathway:
-
Halogenated Nature: The presence of chlorine dictates that this compound must be treated as a halogenated waste.[10] Landfill disposal is not an appropriate option due to its potential for environmental persistence and groundwater contamination.
-
High-Temperature Incineration: This is the recommended disposal method for many halogenated organic compounds.[8][18] Incineration at high temperatures (typically >850 °C) ensures the complete destruction of the organic molecule.
-
Scrubber Requirement: The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas.[1] The incinerator must be equipped with a scrubber system to neutralize this acidic gas before it is released into the atmosphere, in compliance with EPA regulations.[8]
Emergency Procedures for Accidental Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.[8]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19] |
References
-
Pyridine Safety and Handling . (n.d.). Washington State University - Environmental Health & Safety. Retrieved February 15, 2026, from [Link]
-
Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% . (n.d.). Cole-Parmer. Retrieved February 15, 2026, from [Link]
-
MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile . (n.d.). Angene Chemical. Retrieved February 15, 2026, from [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste . (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard . (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]
-
Handling Pyridine: Best Practices and Precautions . (2024, March 12). Post Apple Scientific. Retrieved February 15, 2026, from [Link]
-
6 CCR 1014-3-1-5.0 - Decontamination and Removal Procedures . (n.d.). Code of Colorado Regulations. Retrieved February 15, 2026, from [Link]
-
Safety Data Sheet: Pyridine . (2025, March 31). Carl ROTH. Retrieved February 15, 2026, from [Link]
-
Laboratory chemical waste disposal guidelines . (n.d.). University of Otago. Retrieved February 15, 2026, from [Link]
-
OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan . (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]
-
2-Chloro-6-methoxypyridine Safety Data Sheet . (n.d.). Jubilant Ingrevia Limited. Retrieved February 15, 2026, from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]
-
Chemical and Hazardous Waste Guide . (n.d.). University of Oslo. Retrieved February 15, 2026, from [Link]
-
Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. Retrieved February 15, 2026, from [Link]
-
3-Chloropyridine Safety Data Sheet . (n.d.). Jubilant Ingrevia Limited. Retrieved February 15, 2026, from [Link]
-
The Laboratory Standard . (n.d.). Vanderbilt University Medical Center - Office of Clinical and Research Safety. Retrieved February 15, 2026, from [Link]
-
2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet . (n.d.). Jubilant Ingrevia Limited. Retrieved February 15, 2026, from [Link]
Sources
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- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 8. capotchem.cn [capotchem.cn]
- 9. osha.gov [osha.gov]
- 10. otago.ac.nz [otago.ac.nz]
- 11. mn.uio.no [mn.uio.no]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 16. epa.gov [epa.gov]
- 17. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
